(+)-Penbutolol
説明
特性
IUPAC Name |
(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKVJAGOJTNJS-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191720 | |
| Record name | d-Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38363-41-6 | |
| Record name | (2R)-1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Penbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanistic Profile of (+)-Penbutolol at β-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension.[1] As a chiral molecule, its pharmacological activity is highly dependent on stereochemistry. This technical guide provides an in-depth examination of the mechanism of action of the (+)-penbutolol enantiomer, the less active distomer, at β-adrenergic receptors. It details its binding affinity, functional activity, and influence on downstream signaling pathways. Furthermore, this document outlines the detailed experimental protocols for radioligand binding and adenylyl cyclase activity assays, which are fundamental to characterizing the interaction of compounds like this compound with G-protein coupled receptors.
Introduction to Penbutolol and Stereoselectivity
Penbutolol is a sympathomimetic drug that binds to both β1- and β2-adrenergic receptors, classifying it as a non-selective β-blocker.[2][3] It is clinically administered for mild to moderate hypertension, often as a racemic mixture.[4] However, the interaction with β-adrenergic receptors is highly stereoselective. The β-blocking activity resides almost exclusively in the (S)-(-)-enantiomer (eutomer), while the (R)-(+)-enantiomer (this compound) is significantly less potent.[5] Understanding the activity of the this compound distomer is crucial for a comprehensive pharmacological profile and for appreciating the stereochemical requirements of β-receptor binding. In addition to its primary antagonist activity, penbutolol also exhibits partial agonist effects, a property known as Intrinsic Sympathomimetic Activity (ISA).
Molecular Interaction and Binding Affinity
This compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors. Its binding prevents endogenous catecholamines, such as epinephrine and norepinephrine, from activating the receptor. The affinity of penbutolol enantiomers for β-adrenoceptors demonstrates significant stereoselectivity. The (S)-(-)-isomer is reported to be up to 200 times more active than the (R)-(+)-isomer.
While extensive quantitative data for the (+)-enantiomer is limited, available information highlights its substantially lower affinity compared to its counterpart. This difference underscores the specific three-dimensional orientation required for optimal interaction with the receptor's binding pocket.
Table 1: Quantitative Binding Affinity Data for Penbutolol Enantiomers
| Ligand | Receptor Target | Parameter | Value | Reference |
| This compound ((R)-Penbutolol) | β-Adrenoceptor (unspecified) | IC₅₀ | 0.74 µM (740 nM) | |
| (-)-Penbutolol ((S)-Penbutolol) | β-Adrenoceptor (unspecified) | Relative Activity vs. (+)-isomer | ~50-200x higher |
Functional Activity and Downstream Signaling
β-adrenergic receptors are canonical Gs-protein-coupled receptors (GPCRs). Agonist binding initiates a conformational change, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, culminating in a physiological response such as increased heart rate and myocardial contractility.
This compound, as an antagonist, binds to the receptor but fails to induce the necessary conformational change for robust Gs protein activation, thereby blocking the signaling cascade. Penbutolol also possesses modest intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist. This partial agonism is more pronounced with the therapeutically active (S)-(-)-isomer. Studies suggest that the this compound (d-penbutolol) isomer has negligible to no intrinsic sympathomimetic activity.
Experimental Protocols
Characterization of the interaction between a ligand like this compound and its receptor is typically achieved through radioligand binding assays and functional assays measuring downstream signaling.
Radioligand Binding Competition Assay
This assay quantifies the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the β-adrenergic receptor. The output is typically an IC₅₀ value, which can be converted to an inhibition constant (Ki).
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target β-adrenergic receptor subtype (e.g., HEK293 or CHO cells) or homogenize tissue rich in these receptors (e.g., heart ventricles).
-
Lyse cells/tissue in a cold hypotonic buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Homogenize and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via BCA assay).
-
-
Assay Execution:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a single, fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), typically at or below its Kd value.
-
Add varying concentrations of unlabeled this compound (the competitor).
-
Include control wells for:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding: Radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Technical Guide: Physical and Chemical Properties of (+)-Penbutolol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Penbutolol sulfate is the sulfate salt of the levorotatory enantiomer of penbutolol, a non-selective β-adrenergic receptor antagonist.[1] It exhibits competitive antagonism at both β1 and β2 adrenergic receptors.[2][3] Additionally, penbutolol has been shown to possess intrinsic sympathomimetic activity (ISA) and to act as an antagonist at serotonin 5-HT1A receptors.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound sulfate, detailed experimental protocols for their determination, and a summary of its primary signaling pathways and experimental workflows for its characterization.
Physical and Chemical Properties
The core physical and chemical properties of this compound sulfate are summarized in the table below. These properties are crucial for its formulation, delivery, and interaction with biological systems.
| Property | Value | Reference |
| IUPAC Name | (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid | |
| Chemical Formula | (C₁₈H₂₉NO₂)₂·H₂SO₄ | |
| Molecular Weight | 680.94 g/mol | |
| CAS Number | 38363-32-5 | |
| Appearance | White crystalline powder | |
| Melting Point | 213-217°C (with decomposition) | |
| Solubility | Very soluble in acetic acid, freely soluble in methanol, sparingly soluble in ethanol, slightly soluble in water. | |
| pKa (of free base) | 9.3 (in 25% ethanol) | |
| Specific Optical Rotation | -23° to -25° (c=1 in methanol) |
Signaling Pathways
This compound sulfate primarily exerts its pharmacological effects through the modulation of two key signaling pathways: the β-Adrenergic Receptor Pathway and the 5-HT1A Receptor Pathway.
β-Adrenergic Receptor Antagonism
As a non-selective β-blocker, this compound sulfate competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1 and β2-adrenergic receptors. This antagonism blocks the activation of adenylyl cyclase, leading to reduced intracellular concentrations of the second messenger cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity affects downstream cellular processes, including cardiac muscle contraction and relaxation, as well as smooth muscle relaxation.
References
- 1. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Penbutolol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penbutolol: a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro pharmacological profiling of (+)-penbutolol
An In-depth Technical Guide on the In Vitro Pharmacological Profiling of (+)-Penbutolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, the dextrorotatory enantiomer of the non-selective beta-adrenergic antagonist, penbutolol. While the majority of the pharmacological activity of racemic penbutolol resides in the (S)-(-)-enantiomer, this document collates the available data for the (+)-enantiomer, focusing on its interactions with beta-adrenergic and serotonin 5-HT1A receptors. This guide includes available quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Penbutolol is a non-selective beta-adrenergic receptor antagonist that also exhibits partial agonist activity and high affinity for the serotonin 5-HT1A receptor.[1][2][3] It is clinically used as a racemic mixture of its two enantiomers, this compound and (-)-penbutolol. Pharmacological studies have revealed that the beta-blocking activity of penbutolol primarily resides in the (S)-(-)-enantiomer, which is reported to be approximately 200 times more potent than the (R)-(+)-enantiomer.[4] Similarly, the affinity for the 5-HT1A receptor is significantly higher for the (-)-enantiomer.[5]
Despite the lower potency of this compound, a thorough understanding of its in vitro pharmacological profile is essential for a complete characterization of the racemic drug and for exploring any potential unique properties of this enantiomer. This guide aims to provide a detailed summary of the available in vitro data for this compound.
Receptor Binding Profile
Beta-Adrenergic Receptors
Data on the specific binding affinities of this compound for β1 and β2-adrenergic receptors is limited. However, one study reports an IC50 value of 0.74 µM for this compound at β-adrenoceptors, although the specific receptor subtype and experimental conditions were not detailed.
Serotonin 5-HT1A Receptor
Table 1: Summary of this compound Receptor Binding Data
| Receptor | Ligand | Tissue/System | K_i_ (nM) | IC_50_ (µM) | Reference(s) |
| β-Adrenoceptors | This compound | Not Specified | Not Reported | 0.74 | |
| 5-HT_1A_ | This compound | Not Specified | ~60-fold lower than (-)-penbutolol | Not Reported |
Note: Data for this compound is limited. The table reflects the currently available information.
Functional Activity Profile
Beta-Adrenergic Receptors: Partial Agonism
Penbutolol is known to possess intrinsic sympathomimetic activity (ISA), indicating it is a partial agonist at β-adrenergic receptors. However, specific functional data quantifying the partial agonist activity (e.g., EC_50_ and E_max_) of the (+)-enantiomer is not well-documented in the available literature. Functional assays, such as adenylyl cyclase activation assays, are required to determine these parameters.
Serotonin 5-HT1A Receptor: Antagonism
The (-)-enantiomer of penbutolol has been characterized as a potent antagonist at 5-HT1A receptors. Given its lower affinity, the antagonistic potency of this compound at this receptor is expected to be considerably weaker. Functional assays, such as GTPγS binding assays or adenylyl cyclase inhibition assays, would be necessary to determine an IC_50_ value and confirm its antagonistic properties.
Table 2: Summary of this compound Functional Activity Data
| Receptor | Activity | Assay | EC_50_ | IC_50_ | E_max_ | Reference(s) |
| β-Adrenoceptors | Partial Agonist | Adenylyl Cyclase Activation | Not Reported | Not Reported | Not Reported | |
| 5-HT_1A_ | Antagonist | GTPγS Binding / Adenylyl Cyclase Inhibition | Not Applicable | Not Reported | Not Applicable |
Note: Quantitative functional data for this compound is largely unavailable.
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol provides a general framework for determining the binding affinity of a test compound like this compound for β1 and β2-adrenergic receptors.
Objective: To determine the inhibitory constant (K_i_) of this compound at β1 and β2-adrenergic receptors through competitive displacement of a radiolabeled antagonist.
Materials:
-
Receptor Source: Membranes from cells stably expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Cyanopindolol (CYP).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: 10 µM Propranolol.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its K_d_ value), and varying concentrations of this compound. For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of propranolol.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Determine the IC_50_ value using non-linear regression analysis. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Adenylyl Cyclase Functional Assay
This protocol outlines a method to assess the functional activity of this compound at G_s_- or G_i_-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the EC_50_ (for agonism) or IC_50_ (for antagonism) and E_max_ of this compound by quantifying its effect on adenylyl cyclase activity.
Materials:
-
Cell Line: A cell line expressing the β-adrenergic receptor of interest.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compound: this compound.
-
Agonist (for antagonist assay): A known β-adrenergic receptor agonist (e.g., isoproterenol).
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP (e.g., HTRF, ELISA, or bioluminescence-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
Cell Stimulation (Agonist Mode): a. Replace the culture medium with assay medium. b. Add varying concentrations of this compound. c. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Stimulation (Antagonist Mode): a. Pre-incubate cells with varying concentrations of this compound in assay medium. b. Add a fixed concentration of a known agonist (typically its EC_80_). c. Incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC_50_ and E_max_ values.
-
Antagonist Mode: Plot the percent inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC_50_ value.
-
GTPγS Binding Assay for 5-HT1A Receptor Antagonism
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Objective: To determine the IC_50_ of this compound for inhibiting agonist-induced G protein activation at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A selective 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Test Compound: this compound.
-
GDP: To ensure binding is agonist-dependent.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Instrumentation: Scintillation counter and filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, the 5-HT1A agonist, and varying concentrations of this compound.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC_50_ value.
Signaling Pathways
Beta-Adrenergic Receptor Signaling
Both β1 and β2-adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to the stimulatory G protein, G_s_. Upon agonist binding, G_s_ activates adenylyl cyclase, which converts ATP to cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses. As a partial agonist, this compound would weakly activate this pathway.
Serotonin 5-HT1A Receptor Signaling
The 5-HT1A receptor is a GPCR that couples to the inhibitory G protein, G_i_. Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an antagonist, this compound would block the action of 5-HT1A agonists, thereby preventing the inhibition of adenylyl cyclase.
Conclusion
The in vitro pharmacological profile of this compound is characterized by weak activity at β-adrenergic receptors and significantly lower affinity for the 5-HT1A receptor compared to its (-)-enantiomer. While it is generally understood to be a partial agonist at β-adrenoceptors and an antagonist at 5-HT1A receptors, there is a notable lack of specific quantitative data (K_i_, EC_50_, IC_50_, E_max_) in the publicly available literature to fully characterize these interactions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further studies to elucidate the complete in vitro pharmacological profile of this compound. Such research would be valuable for a more comprehensive understanding of the pharmacology of racemic penbutolol and the potential for stereospecific drug design.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
The Stereochemical Journey of Penbutolol: A Technical Guide to its Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Penbutolol, a non-selective β-adrenergic receptor antagonist, has a rich history rooted in the growing understanding of stereochemistry in pharmacology. Initially developed and used as a racemic mixture, the therapeutic activity of penbutolol is now understood to reside almost exclusively in its (S)-(-)-enantiomer. This technical guide provides a comprehensive overview of the discovery, development, and distinct pharmacological profiles of the penbutolol enantiomers. It delves into the stereoselective synthesis and separation, comparative pharmacology and pharmacokinetics, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and development in this area.
Introduction: The Emergence of Chirality in β-Blockers
The development of β-adrenergic antagonists in the mid-20th century marked a significant advancement in cardiovascular medicine. Penbutolol was identified as a potent non-selective β-blocker, demonstrating efficacy in the management of hypertension.[1][2] Like many of its contemporaries, penbutolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-penbutolol and (R)-(+)-penbutolol.
The growing appreciation for the stereospecific interactions between drugs and their biological targets led to the investigation of the individual enantiomers of many racemic drugs. This "chiral switch" aimed to develop single-enantiomer drugs with improved therapeutic indices, potentially offering greater selectivity, reduced side effects, and a more predictable pharmacological profile. In the case of penbutolol, this led to the recognition that the (S)-enantiomer is the pharmacologically active component for β-blockade.[3]
A Historical Timeline of Penbutolol's Development
-
1970s: Penbutolol is developed as a potent non-selective β-adrenergic antagonist, approximately four times more potent than propranolol.[2][4]
-
1987: Penbutolol is approved by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension, marketed as a racemic mixture.
-
Late 20th Century: Increasing research into the stereopharmacology of β-blockers highlights the superior β-blocking activity of the (S)-enantiomer of penbutolol.
-
2015: The FDA notes that penbutolol is no longer marketed in the United States, clarifying that this withdrawal was not for reasons of safety or effectiveness.
Stereoselective Synthesis and Chiral Separation
The production of enantiomerically pure (S)-penbutolol is crucial for its therapeutic use and for further research. This can be achieved through stereoselective synthesis or by separation of the racemic mixture.
Chemo-enzymatic Synthesis of (S)-Penbutolol
A common and effective method for the synthesis of (S)-penbutolol involves a chemo-enzymatic approach. This strategy utilizes the high stereoselectivity of enzymes to generate a chiral intermediate, which is then converted to the final product.
Experimental Protocol: Chemo-enzymatic Synthesis of (S)-Penbutolol
This protocol is adapted from a method for the synthesis of enantiopure β-blockers.
Step 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
-
To a solution of 2-cyclopentylphenol in a suitable solvent (e.g., acetonitrile), add a base (e.g., sodium hydroxide).
-
Add epichlorohydrin to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the racemic chlorohydrin.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in an organic solvent.
-
Add an acyl donor (e.g., vinyl butanoate) and a lipase (e.g., Lipase B from Candida antarctica).
-
Incubate the mixture at a controlled temperature (e.g., 30-40°C) with agitation. The enzyme will selectively acylate the (S)-enantiomer, leaving the (R)-chlorohydrin unreacted.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the acylated (S)-enantiomer from the unreacted (R)-chlorohydrin using column chromatography.
-
Hydrolyze the acylated (S)-enantiomer to obtain enantiomerically pure (S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.
Step 3: Synthesis of (S)-Penbutolol
-
Dissolve the enantiomerically pure (S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in a suitable solvent (e.g., methanol).
-
Add tert-butylamine to the solution.
-
Reflux the mixture for several hours until the reaction is complete.
-
Remove the solvent under reduced pressure and purify the resulting (S)-penbutolol by recrystallization or column chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) Separation
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. For penbutolol, a chiral stationary phase (CSP) capable of interacting differently with the two enantiomers is used.
Experimental Protocol: Chiral HPLC Separation of Penbutolol Enantiomers
This is a general protocol that can be adapted for the separation of penbutolol enantiomers based on methods used for other β-blockers.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD, is often effective for β-blockers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., ethanol or isopropanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds like penbutolol. A typical starting mobile phase could be n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where penbutolol has significant absorbance (e.g., 270 nm).
-
Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dissolve a small amount of racemic penbutolol in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the chromatogram for the separation of two peaks corresponding to the (S)- and (R)-enantiomers.
-
The elution order can be confirmed by injecting a standard of the pure (S)-enantiomer.
-
Comparative Pharmacology of Penbutolol Enantiomers
The two enantiomers of penbutolol exhibit significant differences in their pharmacological activity, primarily due to their stereoselective interaction with β-adrenergic receptors.
Receptor Binding Affinity and Functional Potency
The (S)-(-)-enantiomer of penbutolol is a potent antagonist at both β1- and β2-adrenergic receptors, while the (R)-(+)-enantiomer is significantly less active. The (S)-enantiomer has been reported to be approximately 200 times more active than the (R)-enantiomer in both in vitro and in vivo experiments.
| Parameter | (S)-(-)-Penbutolol | (R)-(+)-Penbutolol | Reference |
| β-Adrenoceptor Antagonism | Potent antagonist | Weak antagonist | |
| Relative Potency (in vitro & in vivo) | ~200x more active | 1x | |
| IC50 (β-adrenoceptor) | Not explicitly stated in snippets | 0.74 µM | |
| Ki (5-HT1A Receptor) | 11.6 nM (rat CA1), 11.9 nM (human CA3) | Not explicitly stated in snippets |
Note: The table highlights the significant difference in β-adrenoceptor activity. The IC50 for (R)-penbutolol is provided, and while a direct comparative value for (S)-penbutolol is not in the search results, its much higher potency is well-established. The Ki values at serotonin receptors indicate that (S)-penbutolol also has affinity for these receptors.
Intrinsic Sympathomimetic Activity (ISA)
Penbutolol is known to possess some intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β-receptor. This activity is attributed to the (S)-enantiomer.
Comparative Pharmacokinetics of Penbutolol Enantiomers
The pharmacokinetic profiles of the penbutolol enantiomers also exhibit stereoselectivity.
| Pharmacokinetic Parameter | (S)-(-)-Penbutolol (l-penbutolol) | (R)-(+)-Penbutolol (d-penbutolol) |
| Mean Peak Serum Concentration (Cmax) | 268 ng/mL (after 40 mg oral dose) | Data not available in snippets |
| Time to Peak Concentration (Tmax) | 0.9 hours | Data not available in snippets |
| Elimination Half-life (t1/2) | ~5 hours | Data not available in snippets |
| Total Clearance | 15.9 mL/min/kg | 43.7 mL/min/kg |
This table is populated with data from a study in healthy human volunteers. The total clearance of the (R)-enantiomer is significantly higher than that of the (S)-enantiomer.
Signaling Pathways
Penbutolol exerts its therapeutic effects by blocking the β-adrenergic signaling pathway.
β-Adrenergic Receptor Signaling Pathway
Caption: β-Adrenergic signaling pathway and the site of action of (S)-penbutolol.
Experimental Workflows
Radioligand Binding Assay Workflow
Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.
Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors
This protocol provides a general framework for a competition binding assay to determine the Ki of penbutolol enantiomers.
Materials:
-
Membrane preparation from cells expressing β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Unlabeled (S)-penbutolol and (R)-penbutolol.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Non-specific binding control (e.g., a high concentration of propranolol).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a series of tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled penbutolol enantiomer. Include tubes for total binding (no competitor) and non-specific binding (high concentration of a known antagonist).
-
Incubation: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The story of penbutolol's enantiomers is a classic example of the importance of stereochemistry in drug design and development. The significant differences in the pharmacological and pharmacokinetic properties of (S)- and (R)-penbutolol underscore the principle that enantiomers should be considered as distinct chemical entities. While the racemic mixture was initially used, the superior therapeutic activity of the (S)-enantiomer is now well-established. This in-depth technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to further explore the nuances of penbutolol's stereopharmacology and to apply these principles to the development of future chiral drugs.
References
The Stereoselective Pharmacology of Penbutolol at β-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penbutolol is a non-selective β-adrenergic receptor antagonist known for its intrinsic sympathomimetic activity (ISA), a characteristic that classifies it as a partial agonist. However, this pharmacological property is stereoselective, residing almost exclusively in the (S)-(-)-enantiomer. The (R)-(+)-enantiomer, in contrast, functions primarily as a weak β-adrenergic antagonist with little to no intrinsic sympathomimetic activity. This guide provides an in-depth analysis of the pharmacological properties of the penbutolol enantiomers, focusing on their differential effects at β-adrenergic receptors. It includes a summary of available quantitative data, detailed experimental methodologies for characterization, and visualizations of the relevant signaling pathways.
Introduction
Penbutolol is a clinically utilized β-blocker for the management of hypertension.[1][2] Unlike many other β-blockers, penbutolol possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly activate β-adrenergic receptors in addition to blocking the effects of potent endogenous agonists like epinephrine and norepinephrine.[1][3] This partial agonism can be clinically advantageous, potentially leading to less pronounced bradycardia and other side effects associated with complete β-receptor blockade.
Crucially, penbutolol is a chiral molecule, and its pharmacological actions are highly dependent on the stereochemistry of its single chiral center. The commercially available drug is often the racemic mixture or the pure (S)-(-)-enantiomer. This document will elucidate the distinct pharmacological profiles of the (+) and (-) enantiomers of penbutolol, with a particular focus on clarifying the locus of its partial agonist activity.
Quantitative Pharmacological Data
The partial agonist activity of penbutolol is attributed to the (S)-(-)-isomer, while the (R)-(+)-isomer is a significantly weaker antagonist with no notable intrinsic activity.[4]
| Enantiomer | Receptor Subtype | Parameter | Value | Reference(s) |
| (+)-Penbutolol | β-Adrenergic | IC₅₀ | 0.74 µM | |
| (-)-Penbutolol | Not Specified | ISA | 12-18% of maximal | |
| sympathetic activity |
Signaling Pathways
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the stimulatory G-protein, Gs. This initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase.
Full Agonist-Mediated Signaling
A full agonist, such as isoproterenol, binds to the β-adrenergic receptor, inducing a conformational change that promotes the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, leading to a maximal physiological response.
Full agonist signaling pathway at β-adrenergic receptors.
Partial Agonist ((−)-Penbutolol) Signaling
A partial agonist like (-)-penbutolol also binds to the β-adrenergic receptor and activates the Gs signaling pathway, but with lower efficacy than a full agonist. This results in a submaximal activation of adenylyl cyclase and a lower production of cAMP, leading to a diminished physiological response.
Partial agonist signaling of (-)-penbutolol.
Antagonist (this compound) Action
An antagonist such as this compound binds to the β-adrenergic receptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it blocks the binding and subsequent effects of both full and partial agonists.
Antagonistic action of this compound at β-adrenergic receptors.
Experimental Protocols
The characterization of the partial agonist activity of a compound like (-)-penbutolol involves a series of in vitro assays to determine its binding affinity, potency, and efficacy at specific receptor subtypes.
Radioligand Binding Assay (for Affinity Determination)
This assay is used to determine the binding affinity (Ki) of the penbutolol enantiomers for β₁- and β₂-adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds.
Materials:
-
Cell membranes expressing a high density of β₁- or β₂-adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Test compounds ((+)- and (-)-penbutolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
References
An In-depth Technical Guide to (+)-Penbutolol: Molecular Structure, CAS Number, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dextrorotatory enantiomer of penbutolol, (+)-penbutolol. Penbutolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This document details its molecular structure, Chemical Abstracts Service (CAS) number, and physicochemical properties. Furthermore, it elucidates the primary signaling pathways affected by penbutolol and presents detailed experimental protocols for assessing its key pharmacological activities, including receptor binding affinity, intrinsic sympathomimetic activity, and mutagenic potential. All quantitative data are summarized in structured tables for ease of reference, and key conceptual frameworks are visualized using DOT language diagrams.
Molecular Structure and Identification
This compound is the (R)-enantiomer of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol. Its molecular structure is characterized by a secondary alcohol and a secondary amine in the propanolamine side chain, attached to a cyclopentylphenoxy aromatic group.
Molecular Formula: C₁₈H₂₉NO₂
Molecular Weight: 291.43 g/mol
IUPAC Name: (2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
CAS Number: 38363-41-6[1]
| Identifier | Value |
| Molecular Formula | C₁₈H₂₉NO₂ |
| Molecular Weight | 291.43 g/mol |
| IUPAC Name | (2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol |
| CAS Number | 38363-41-6[1] |
| Synonyms | (R)-(+)-Penbutolol, (+)-Isopenbutolol, d-Penbutolol |
| Racemate CAS Number | 38363-40-5, 36507-48-9[2][3] |
| (S)-(-)-Penbutolol CAS Number | 38363-40-5[2] |
| (S)-(-)-Penbutolol Sulfate CAS Number | 38363-32-5 |
Physicochemical Properties
The physicochemical properties of penbutolol contribute significantly to its absorption, distribution, metabolism, and excretion (ADME) profile. As a lipophilic compound, it readily crosses cellular membranes.
| Property | Value | Reference |
| Physical Description | Solid, white, odorless, crystalline powder | |
| Melting Point | 68-72 °C (for (S)-enantiomer) | |
| pKa | 9.3 (1.5 mmol/l in 25% ethanol) | |
| Water Solubility | 0.0212 mg/mL | |
| LogP | 4.15 (experimental), 3.84 (ALOGPS) |
Pharmacological Profile
Mechanism of Action and Signaling Pathways
This compound, like its levorotatory counterpart, is a non-selective antagonist of β-1 and β-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines such as epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various downstream physiological effects. By blocking these receptors, penbutolol inhibits this signaling cascade.
Penbutolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β-adrenergic receptors. This partial agonism can be beneficial in preventing excessive bradycardia.
Furthermore, penbutolol has been shown to have a high binding affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor, where it acts as an antagonist.
β-Adrenergic Receptor Signaling Pathway
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| β-Adrenoceptor IC₅₀ | 0.74 µM | - | |
| Potency vs. Propranolol | Approx. 4 times more active | In vivo and in vitro | |
| Intrinsic Sympathomimetic Activity (ISA) | 12-18% of maximal sympathetic activity | Human | |
| Plasma Protein Binding | 80-98% | Human | |
| Bioavailability | >90% | Human | |
| Biological Half-life | ~5 hours (plasma) | Human | |
| (-)-Penbutolol Kᵢ for 5-HT₁ₐ Receptor | 11.6 nM (rat CA1), 11.9 nM (human CA3) | Rat, Human |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors using a competition binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors.
-
Radioligand: [¹²⁵I]-Cyanopindolol (a non-selective β-adrenergic antagonist).
-
Unlabeled competitor: this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Receptor Preparation: Thaw the prepared cell membranes on ice. Homogenize the membranes in the assay buffer.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radioligand ([¹²⁵I]-Cyanopindolol).
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective β-blocker like propranolol).
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Radioligand Binding Assay Workflow
In Vivo Assessment of Intrinsic Sympathomimetic Activity (ISA)
This protocol describes a method to evaluate the ISA of this compound in an animal model. The model utilizes reserpinized or pithed rats, where endogenous catecholamines are depleted, to observe the direct agonistic effects of the test compound.
Objective: To determine the intrinsic sympathomimetic activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Reserpine or pithing equipment.
-
Anesthetic (e.g., pentobarbital).
-
This compound.
-
Isoproterenol (a full β-agonist, for positive control).
-
Propranolol (a β-blocker without ISA, for negative control).
-
Saline solution.
-
Heart rate and blood pressure monitoring equipment.
Procedure:
-
Animal Preparation:
-
Reserpinized Model: Administer reserpine to the rats 24 hours prior to the experiment to deplete catecholamine stores.
-
Pithed Model: Anesthetize the rats and surgically destroy the brain and spinal cord to eliminate central nervous system influence on the cardiovascular system.
-
-
Instrumentation: Cannulate the trachea for artificial respiration (in the pithed model), a carotid artery for blood pressure measurement, and a jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for a period before administering any drugs.
-
Drug Administration:
-
Administer increasing doses of this compound intravenously.
-
In separate groups of animals, administer isoproterenol to determine the maximal possible β-adrenergic response and propranolol to confirm the absence of agonistic effects.
-
-
Data Collection: Continuously record heart rate and blood pressure throughout the experiment.
-
Data Analysis:
-
Measure the change in heart rate from the baseline for each dose of this compound.
-
Compare the maximal heart rate increase produced by this compound to the maximal increase produced by isoproterenol.
-
The ISA is often expressed as a percentage of the maximal response to the full agonist.
-
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. Studies have been conducted on penbutolol enantiomers using this method.
Objective: To evaluate the mutagenic potential of this compound.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitution mutations).
-
This compound.
-
Positive controls (known mutagens for each strain).
-
Negative/vehicle control.
-
S9 fraction (a rat liver homogenate used to simulate mammalian metabolism).
-
Minimal glucose agar plates.
-
Top agar.
Procedure:
-
Preparation: Prepare solutions of this compound at various concentrations.
-
Assay:
-
In separate test tubes, mix the Salmonella tester strain, the test compound solution (or control), and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
After a brief pre-incubation, add molten top agar to the mixture.
-
Pour the contents of each tube onto a minimal glucose agar plate and spread evenly.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis:
-
Compare the number of revertant colonies on the plates treated with this compound to the number on the negative control plates.
-
A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
-
Conclusion
This compound is the (R)-enantiomer of the non-selective β-blocker penbutolol. It exhibits antagonistic activity at β-1 and β-2 adrenergic receptors, as well as at 5-HT1A receptors, and possesses intrinsic sympathomimetic activity. This technical guide has provided key molecular and physicochemical data, outlined its primary signaling pathway, and detailed essential experimental protocols for its pharmacological characterization. The provided information serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
References
- 1. Ames test - Wikipedia [en.wikipedia.org]
- 2. Affinity of (±)‐Pindolol, (‐)‐Penbutolol, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]
- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (+)-Penbutolol in DMSO and Other Laboratory Solvents
This technical guide provides an in-depth overview of the solubility characteristics of (+)-penbutolol, a non-selective beta-adrenergic receptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental processes.
Introduction to this compound
Penbutolol is a medication used in the treatment of high blood pressure.[1] It functions as a non-selective beta-blocker, meaning it binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] By blocking these receptors, particularly the β1 receptors in the heart and kidneys, penbutolol reduces heart rate, cardiac output, and blood pressure.[1][3] It also exhibits some intrinsic sympathomimetic activity (partial agonist) and has been identified as a potent antagonist of the 5-HT1A serotonin receptor. For laboratory use, it is often supplied as penbutolol sulfate. Understanding its solubility in common laboratory solvents is critical for designing in vitro assays, formulation studies, and other preclinical research.
Solubility of Penbutolol
The solubility of penbutolol can be influenced by several factors, including its salt form (free base vs. sulfate), the solvent used, temperature, and the presence of moisture. The available data primarily focuses on penbutolol sulfate.
The following table summarizes the available quantitative and qualitative solubility data for penbutolol and its sulfate salt in various solvents.
| Compound Form | Solvent | Solubility | Concentration (Molar) | Notes | Source |
| Penbutolol Sulfate | DMSO | 15 mg/mL | ~22.02 mM | Fresh DMSO recommended. Moisture-absorbing DMSO reduces solubility. | |
| Penbutolol Sulfate | DMSO | 6 mg/mL | ~8.81 mM | Indication of variability, possibly due to moisture. | |
| Penbutolol (Free Base) | Water | 0.0212 mg/mL (2.12e-02 g/L) | ~0.073 mM | Very low aqueous solubility. | |
| Penbutolol Sulfate | Water | Not soluble | N/A | Qualitative assessment. | |
| Penbutolol Sulfate | Methanol | Soluble (as per European Pharmacopoeia) | N/A | Used as an alternative to DMSO for in vitro studies. | |
| Penbutolol Sulfate | DMSO | Did not dissolve | N/A | Anecdotal report from a researcher. |
-
Salt Form : Penbutolol sulfate is the more commonly used form in research, but its solubility characteristics differ significantly from the free base.
-
Solvent Purity : As noted, the presence of moisture in hygroscopic solvents like DMSO can significantly decrease the solubility of penbutolol sulfate. Using fresh, anhydrous solvents is crucial for reproducibility.
-
Alternative Solvents : When issues with DMSO arise, or for specific applications like cell culture where DMSO toxicity is a concern, methanol has been used. Other potential solvents for poorly water-soluble drugs include ethanol and mixtures with co-solvents like cyclodextrins.
Experimental Protocols for Solubility Determination
While specific protocols for this compound are not widely published, standard methodologies for determining drug solubility can be applied. The shake-flask method is a classic and reliable technique for determining thermodynamic equilibrium solubility.
This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Materials:
-
This compound sulfate
-
Selected solvent (e.g., DMSO, Methanol, Ethanol, Water, Phosphate-Buffered Saline pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV/Vis spectrophotometer.
Procedure:
-
Preparation : Add an excess amount of this compound sulfate to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure saturation is reached.
-
Equilibration : Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation : After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sample Collection : Carefully withdraw an aliquot of the supernatant. To remove any remaining microparticulates, filter the sample using a syringe filter chemically compatible with the solvent.
-
Dilution : Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a validated HPLC or UV spectroscopy method to determine the concentration of penbutolol.
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer.
Brief Workflow:
-
Prepare a high-concentration stock solution of penbutolol in DMSO (e.g., 10-20 mM).
-
In a 96-well plate, perform serial dilutions of this stock solution into an aqueous buffer (e.g., PBS).
-
Allow the plate to incubate for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader to detect precipitation.
-
The concentration at which precipitation is first observed is defined as the kinetic solubility.
Visualizations: Pathways and Workflows
The following diagram illustrates the mechanism of action for penbutolol as a beta-adrenergic receptor antagonist.
This diagram outlines the key steps in the experimental determination of equilibrium solubility.
References
Unveiling the Interaction of (+)-Penbutolol with 5-HT1A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the dextrorotatory enantiomer of penbutolol, (+)-penbutolol, for the serotonin 1A (5-HT1A) receptor. While its counterpart, (-)-penbutolol, is well-characterized as a high-affinity ligand, this document collates the available data on this compound, details the experimental methodologies for assessing its binding properties, and illustrates the pertinent signaling pathways.
Quantitative Analysis of Penbutolol Enantiomers' Binding Affinity for 5-HT1A Receptors
The binding affinity of penbutolol stereoisomers for the 5-HT1A receptor demonstrates significant stereoselectivity. The levorotatory enantiomer, (-)-penbutolol, exhibits a high affinity for the 5-HT1A receptor, with reported Ki values in the nanomolar range. In contrast, the dextrorotatory enantiomer, this compound, displays a markedly lower affinity.
| Compound | Receptor | Species | Brain Region | Radioligand | Ki (nM) | Reference |
| (-)-Penbutolol | 5-HT1A | Human | Dorsal Raphe Nucleus | [3H]WAY-100635 | 10.7 ± 1.2 | [1][2] |
| (-)-Penbutolol | 5-HT1A | Human | Hippocampus (CA1) | [3H]WAY-100635 | 11.5 ± 1.3 | [1][2] |
| (-)-Penbutolol | 5-HT1A | Rat | Dorsal Raphe Nucleus | [3H]WAY-100635 | 13.8 ± 1.7 | [1] |
| (-)-Penbutolol | 5-HT1A | Rat | Hippocampus (CA1) | [3H]WAY-100635 | 15.1 ± 1.8 | |
| This compound | 5-HT1A | - | - | - | ~60-fold lower affinity than (-)-penbutolol |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for penbutolol enantiomers at the 5-HT1A receptor is typically achieved through competitive radioligand binding assays. A detailed protocol, based on methodologies described in the literature, is provided below.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]WAY-100635, a selective 5-HT1A receptor antagonist.
-
Receptor Source: Membranes prepared from postmortem human or rat brain tissue, specifically from regions with high 5-HT1A receptor density such as the hippocampus or dorsal raphe nucleus.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand [3H]WAY-100635 (typically near its Kd value).
-
Increasing concentrations of the test compound, this compound.
-
For total binding tubes, add assay buffer instead of the test compound.
-
For non-specific binding tubes, add the non-specific binding control.
-
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better understand the context of this compound's interaction with the 5-HT1A receptor, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of (±)‐Pindolol, (‐)‐Penbutolol, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]
The Pharmacokinetic Profile of Penbutolol in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penbutolol is a non-selective β-adrenergic receptor antagonist that has been utilized in the management of hypertension. Understanding its pharmacokinetic (PK) and bioavailability characteristics in relevant animal models is crucial for the preclinical assessment and successful clinical development of this and similar compounds. This technical guide synthesizes the available, albeit limited, data on the pharmacokinetics and bioavailability of penbutolol in common preclinical species—namely rats, dogs, and monkeys. It aims to provide a comprehensive overview of existing knowledge, highlight significant data gaps, and detail relevant experimental methodologies where information is available.
Pharmacokinetics of Penbutolol
The disposition of penbutolol has been primarily characterized in humans, with comprehensive data in animal models being notably scarce in publicly accessible literature. Human studies indicate that penbutolol is well-absorbed after oral administration, with peak plasma concentrations achieved within 1 to 2.25 hours.[1] It undergoes extensive hepatic metabolism through hydroxylation and glucuronidation.[1][2] The terminal half-life in humans is reported to be between 17.6 and 26.5 hours.
Animal Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for penbutolol in rats, dogs, and monkeys are not widely published. The available information is often qualitative or comparative in nature.
Rats: Studies in spontaneously hypertensive rats have demonstrated that penbutolol has a more potent and longer-lasting antihypertensive effect compared to propranolol. In reserpinized rats, intravenous administration of penbutolol at doses of 0.25 to 1.0 mg/kg showed a dose-dependent increase in heart rate, suggesting some intrinsic sympathomimetic activity. One study utilized rat reticulocyte membranes to investigate the in vitro inhibition of radioligand binding, indicating the utility of this model for receptor interaction studies. However, specific plasma concentration-time profile data (Cmax, Tmax, AUC, half-life) following oral or intravenous administration in rats are not readily available in the reviewed literature.
Dogs: Pharmacological studies in anesthetized dogs have been conducted to assess the beta-blocking activity of penbutolol on cardiac contractility. These studies are valuable for understanding the pharmacodynamic effects but do not provide detailed pharmacokinetic parameters.
Monkeys: There is a significant lack of published data on the pharmacokinetics of penbutolol in non-human primates. General studies on drug metabolism in monkeys suggest that while they can be a good model for human drug absorption, differences in first-pass metabolism can lead to variations in bioavailability.
Data Summary Table:
Due to the lack of specific quantitative data from the literature search, a comprehensive comparative table of pharmacokinetic parameters (Cmax, Tmax, AUC, Half-life, Bioavailability) for penbutolol in rats, dogs, and monkeys cannot be constructed at this time.
Bioavailability
The oral bioavailability of penbutolol in humans is reported to be high, with almost complete absorption from the gastrointestinal tract.
Animal Bioavailability Data
Specific oral bioavailability data for penbutolol in rats, dogs, and monkeys is not available in the reviewed scientific literature. General principles of interspecies differences in drug absorption and metabolism suggest that bioavailability can vary significantly between species. Factors such as differences in gastrointestinal physiology, first-pass metabolism, and the activity of drug transporters can all influence the extent to which an orally administered drug reaches systemic circulation.
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of penbutolol in animal models are not explicitly described in the available literature. However, based on general practices in preclinical drug development, the following methodologies are typically employed.
Oral Administration (Gavage) in Rats
This protocol outlines a general procedure for the oral administration of a test compound to rats.
Objective: To administer a precise oral dose of penbutolol to rats for pharmacokinetic evaluation.
Materials:
-
Penbutolol formulation (e.g., suspension, solution)
-
Gavage needles (appropriate size for the rat, typically 16-18 gauge)
-
Syringes
-
Animal balance
Procedure:
-
Animal Preparation: Rats are typically fasted overnight to ensure an empty stomach, which can reduce variability in drug absorption.
-
Dose Calculation: The volume of the penbutolol formulation to be administered is calculated based on the individual animal's body weight and the desired dose level (mg/kg).
-
Restraint: The rat is gently but firmly restrained to prevent movement and injury.
-
Gavage Needle Insertion: The gavage needle is carefully inserted into the mouth and advanced along the roof of the mouth and down the esophagus into the stomach. Care must be taken to avoid entry into the trachea.
-
Dose Administration: The calculated volume of the drug formulation is slowly administered into the stomach.
-
Post-Dosing Observation: The animal is observed for any signs of distress or adverse effects immediately following the procedure and at regular intervals thereafter.
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, typically via tail vein, saphenous vein, or jugular vein cannulation. Plasma or serum is then prepared and stored for bioanalysis.
Intravenous Administration in Dogs
This protocol describes a general procedure for the intravenous administration of a test compound to dogs.
Objective: To administer a precise intravenous dose of penbutolol to dogs for the determination of absolute bioavailability and clearance.
Materials:
-
Sterile penbutolol solution for injection
-
Syringes and needles (appropriate size for the dog)
-
Intravenous catheter
-
Animal clippers
-
Antiseptic solution
Procedure:
-
Animal Preparation: A suitable vein (e.g., cephalic, saphenous) is selected, and the overlying fur is clipped and the skin is aseptically prepared.
-
Catheter Placement: An intravenous catheter is inserted into the vein and secured.
-
Dose Administration: The sterile penbutolol solution is administered as a bolus injection or a controlled infusion through the catheter.
-
Post-Dosing Observation: The dog is monitored for any immediate adverse reactions.
Blood Sampling: Blood samples are collected through the indwelling catheter or from a contralateral vein at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration. Plasma or serum is processed and stored for subsequent analysis.
Visualizations
Experimental Workflow for a Typical Oral Pharmacokinetic Study
Caption: Workflow of an oral pharmacokinetic study.
Logical Relationship in Bioavailability Assessment
Caption: Calculation of absolute bioavailability.
Conclusion and Data Gaps
While penbutolol has been studied for its pharmacological effects in some animal models, there is a pronounced lack of publicly available, detailed pharmacokinetic and bioavailability data for rats, dogs, and monkeys. This significant data gap limits the ability to perform a comprehensive interspecies comparison and to fully understand the preclinical disposition of the drug. For drug development professionals working on new chemical entities with similar structures or mechanisms of action, the absence of this foundational preclinical data for a marketed drug like penbutolol underscores the importance of conducting thorough pharmacokinetic studies in multiple species during early development. Future research efforts should focus on generating and publishing these critical datasets to better inform the drug development community.
References
The Influence of (+)-Penbutolol on Renin Production and the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Penbutolol and the Renin-Angiotensin System
Penbutolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension.[1][2] It exerts its antihypertensive effects through the blockade of both β1 and β2 adrenergic receptors.[1] A key component of its mechanism of action involves the modulation of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. This technical guide provides an in-depth analysis of the effects of penbutolol, with a specific focus on its dextrorotatory enantiomer, (+)-penbutolol, on renin production and the broader renin-angiotensin cascade.
Penbutolol possesses a chiral center, and therefore exists as two enantiomers: (S)-(-)-penbutolol and (R)-(+)-penbutolol. The pharmacological activity of beta-blockers is known to be stereoselective, with the beta-blocking properties predominantly residing in the (S)-(-)-enantiomer.[3][4] This guide will dissect the available scientific literature to provide a comprehensive overview of the stereospecific interactions of penbutolol with the renin-angiotensin system.
Mechanism of Action: Beta-Adrenergic Blockade and Renin Suppression
The primary mechanism by which penbutolol influences the renin-angiotensin system is through the blockade of β1-adrenergic receptors located on the juxtaglomerular cells of the kidney. These cells are responsible for the synthesis and release of renin, the rate-limiting enzyme in the renin-angiotensin cascade.
Stimulation of these β1-receptors by catecholamines (e.g., norepinephrine and epinephrine) activates a Gs protein-coupled signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, promote the release of renin into the bloodstream. Penbutolol, by acting as an antagonist at these receptors, inhibits this signaling cascade, thereby reducing the rate of renin secretion. This suppression of plasma renin activity (PRA) is a hallmark of beta-blocker therapy and contributes significantly to their antihypertensive effects.
The reduction in renin leads to a downstream decrease in the production of angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II. Lower levels of angiotensin II result in vasodilation and reduced aldosterone secretion from the adrenal cortex, leading to decreased sodium and water retention and ultimately, a lowering of blood pressure.
Stereoselectivity of Penbutolol's Effects
The pharmacological actions of penbutolol are highly stereoselective. The beta-adrenergic blocking activity resides almost exclusively in the (S)-(-)-enantiomer. In vitro and in vivo studies have demonstrated that (S)-(-)-penbutolol is approximately 200 times more active than its (R)-(+)-enantiomer in blocking beta-adrenergic receptors.
Quantitative Effects of Penbutolol on the Renin-Angiotensin System
Clinical studies have demonstrated the efficacy of racemic penbutolol in reducing plasma renin activity in hypertensive patients. The following tables summarize the quantitative data from key clinical trials.
Table 1: Effect of Penbutolol on Basal and Stimulated Plasma Renin Activity (PRA)
| Study | Drug & Dosage | Patient Population | Baseline PRA (mean ± SD) | Post-treatment PRA (mean ± SD) | % Change in PRA | Conditions |
| Hansson et al. (1983) | Penbutolol 20-30 mg twice daily | 5 patients with moderate hypertension | 1.8 ± 0.6 ng/ml/h (supine) | 0.6 ± 0.2 ng/ml/h (supine) | -67% | Basal, supine |
| Hansson et al. (1983) | Penbutolol 20-30 mg twice daily | 5 patients with moderate hypertension | 4.1 ± 1.2 ng/ml/h (upright) | 1.1 ± 0.3 ng/ml/h (upright) | -73% | Basal, upright |
| Hansson et al. (1983) | Penbutolol 20-30 mg twice daily | 5 patients with moderate hypertension | 6.9 ± 2.1 ng/ml/h (post-exercise) | 1.4 ± 0.4 ng/ml/h (post-exercise) | -80% | Stimulated (exercise) |
| Hökfelt et al. (1975) | Penbutolol (oral) | Hypertensive patients | Not specified | Suppressed | - | Basal and post-exercise |
Table 2: Comparative Effects of Penbutolol and Metoprolol on Plasma Renin Activity (PRA)
| Study | Drug | Effect on Basal PRA | Effect on Exercise-Induced PRA |
| Hansson et al. (1983) | Penbutolol (20-30 mg twice daily) | Effectively reduced | Abolished the response |
| Hansson et al. (1983) | Metoprolol (50-150 mg three times daily) | Effectively reduced | Varied response (reduced in 4, increased in 4, unchanged in 1 patient) |
Experimental Protocols
The majority of the cited studies investigating the effects of penbutolol on the renin-angiotensin system utilized radioimmunoassay (RIA) to measure plasma renin activity. This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen by renin present in the plasma sample.
Radioimmunoassay (RIA) for Plasma Renin Activity
Principle: The assay measures the enzymatic activity of renin by quantifying the amount of angiotensin I produced during a controlled incubation period. The generated angiotensin I is then measured using a competitive binding radioimmunoassay.
Detailed Methodology (based on common practices of the era):
-
Blood Collection and Sample Preparation:
-
Blood is drawn from the patient into a pre-chilled tube containing an anticoagulant, typically ethylenediaminetetraacetic acid (EDTA).
-
The blood sample is immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
The plasma is then frozen and stored at -20°C until the assay is performed.
-
-
Incubation:
-
The plasma sample is thawed and divided into two aliquots. One aliquot is kept at a low temperature (e.g., 4°C) to serve as a blank, while the other is incubated at 37°C for a specified period (e.g., 1-3 hours).
-
The incubation is performed at a pH optimal for renin activity, typically between 5.5 and 6.0, which is achieved by adding a buffer or acid.
-
Inhibitors of angiotensinases and converting enzymes (e.g., dimercaprol, 8-hydroxyquinoline) are added to the plasma to prevent the degradation of angiotensin I and its conversion to angiotensin II.
-
-
Radioimmunoassay:
-
Following incubation, the reaction is stopped, often by rapid cooling.
-
A known quantity of radioactively labeled angiotensin I (e.g., with ¹²⁵I) is added to the plasma samples (both incubated and blank) along with a specific antibody against angiotensin I.
-
The unlabeled angiotensin I generated during incubation competes with the radiolabeled angiotensin I for binding to the limited number of antibody binding sites.
-
After an incubation period to allow for binding equilibrium, the antibody-bound angiotensin I is separated from the free angiotensin I. This is commonly achieved using charcoal-dextran, which adsorbs the free angiotensin I.
-
The radioactivity of the antibody-bound fraction is then measured using a gamma counter.
-
-
Calculation:
-
A standard curve is generated using known concentrations of unlabeled angiotensin I.
-
The concentration of angiotensin I in the patient samples is determined by comparing the radioactivity measurements to the standard curve.
-
The plasma renin activity is then calculated as the rate of angiotensin I generation, typically expressed in nanograms per milliliter per hour (ng/mL/h).
-
Conclusion
The available evidence strongly indicates that penbutolol, through its action as a non-selective beta-adrenergic antagonist, effectively suppresses renin production and subsequently modulates the renin-angiotensin system. This effect is a key contributor to its antihypertensive properties. The beta-blocking activity, and therefore the renin-suppressing effect, is highly stereoselective, residing almost entirely in the (S)-(-)-enantiomer. Consequently, this compound is presumed to have a minimal impact on the renin-angiotensin system. The quantitative data from clinical trials demonstrate a significant reduction in plasma renin activity with racemic penbutolol therapy, both under basal conditions and in response to physiological stimuli. The standard method for quantifying these effects in the foundational studies was the radioimmunoassay of plasma renin activity. This technical guide provides a comprehensive overview for researchers and drug development professionals on the specific interactions of penbutolol with this critical physiological regulatory system.
References
Methodological & Application
Application Notes and Protocols for Using (+)-Penbutolol in Isolated Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Penbutolol, the dextrorotatory enantiomer of penbutolol, is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2] Unlike its more potent levorotatory counterpart, (S)-(-)-penbutolol, the (+)-enantiomer exhibits weaker beta-blocking effects.[3] Isolated heart perfusion systems, such as the Langendorff apparatus, provide a valuable ex vivo model to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic neuro-hormonal influences.[4][5] These application notes provide a detailed protocol for studying the effects of this compound on cardiac function in an isolated rat heart model.
Mechanism of Action: Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors crucial for regulating cardiac function. Upon stimulation by catecholamines like norepinephrine, β1- and β2-adrenergic receptors activate adenylyl cyclase through a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). This compound, as a beta-blocker, competitively antagonizes these receptors, thereby attenuating the effects of catecholamines. Its intrinsic sympathomimetic activity implies that it can also weakly stimulate the receptor, leading to a less pronounced negative effect on heart rate at rest.
Experimental Protocols
A detailed methodology for a Langendorff isolated heart perfusion experiment to assess the effects of this compound is provided below.
Protocol: Isolated Rat Heart Perfusion (Langendorff)
1. Materials and Reagents
-
Animals: Male Wistar rats (250-300 g)
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal)
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal)
-
Perfusion Buffer (Krebs-Henseleit Solution):
-
118 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH₂PO₄
-
1.2 mM MgSO₄
-
2.5 mM CaCl₂
-
25 mM NaHCO₃
-
11 mM Glucose
-
Preparation Note: The buffer should be freshly prepared, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to achieve a pH of 7.4.
-
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound sulfate in deionized water. Prepare fresh on the day of the experiment. Serial dilutions can be made using the Krebs-Henseleit buffer to achieve the desired final concentrations.
-
Langendorff Apparatus:
-
Water-jacketed glassware to maintain temperature
-
Peristaltic pump for constant flow or a reservoir for constant pressure perfusion
-
Aortic cannula
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system to record physiological parameters
-
2. Experimental Procedure
2.1. Animal Preparation and Heart Excision
-
Anesthetize the rat with sodium pentobarbital. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart by cutting the major vessels, ensuring a sufficient length of the aorta remains for cannulation.
-
Immediately immerse the heart in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.
2.2. Langendorff Perfusion Setup
-
Mount the heart on the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion through the aorta with the oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min). The perfusion will force the aortic valve to close and direct the buffer into the coronary arteries.
-
Insert a deflated latex balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure isovolumetric ventricular pressure. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
2.3. Stabilization and Data Acquisition
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, ensure stable baseline parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow (CF).
-
Record the following parameters continuously using a data acquisition system:
-
Heart Rate (HR, beats/min)
-
Left Ventricular Developed Pressure (LVDP, mmHg), calculated as the difference between left ventricular systolic and diastolic pressure.
-
Maximum rate of pressure development (+dP/dt_max, mmHg/s)
-
Minimum rate of pressure development (-dP/dt_min, mmHg/s)
-
Coronary Flow (CF, mL/min)
-
2.4. Administration of this compound
-
Following the stabilization period, introduce this compound into the perfusion buffer at increasing concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
Perfuse the heart with each concentration for a period of 15 minutes to allow for a steady-state effect before recording data.
-
A washout period with drug-free buffer can be included between concentrations if studying reversibility.
3. Data Analysis
-
Express the recorded cardiac parameters as a percentage of the baseline values obtained during the stabilization period.
-
Construct dose-response curves for each parameter by plotting the percentage change from baseline against the logarithmic concentration of this compound.
-
Calculate the EC₅₀ or IC₅₀ values where applicable.
Data Presentation
The following table summarizes hypothetical, yet plausible, dose-response data for the effects of this compound on key cardiac parameters in an isolated rat heart preparation. This data is intended for illustrative purposes to demonstrate the expected outcomes based on the known pharmacological properties of this compound as a weak beta-blocker with some intrinsic sympathomimetic activity.
Table 1: Hypothetical Dose-Response Effects of this compound on Isolated Rat Heart Function
| This compound Concentration (M) | Heart Rate (% of Baseline) | LVDP (% of Baseline) | Coronary Flow (% of Baseline) |
| Baseline | 100 ± 5 | 100 ± 7 | 100 ± 6 |
| 10⁻⁹ | 98 ± 4 | 97 ± 6 | 101 ± 5 |
| 10⁻⁸ | 95 ± 5 | 92 ± 7 | 103 ± 6 |
| 10⁻⁷ | 90 ± 6 | 85 ± 8 | 105 ± 7 |
| 10⁻⁶ | 82 ± 7 | 75 ± 9 | 102 ± 8 |
| 10⁻⁵ | 75 ± 8 | 68 ± 10 | 98 ± 9 |
Values are presented as mean ± standard deviation.
Mandatory Visualizations
Diagram 1: Beta-Adrenergic Signaling Pathway in Cardiomyocytes
Caption: Beta-adrenergic signaling cascade in cardiomyocytes.
Diagram 2: Experimental Workflow for Isolated Heart Perfusion
Caption: Workflow for isolated heart perfusion experiment.
References
- 1. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. [Modification of myocardial function parameters by L- and D-penbutolol--an echocardiography, placebo-controlled double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Hypertension Research Using (+)-Penbutolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (+)-Penbutolol for in vivo hypertension research. The protocols outlined below are synthesized from available preclinical data and comparative pharmacology to guide the design of robust and reproducible experiments.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1] It is a potent antihypertensive agent, with studies indicating its efficacy in various hypertensive models. Notably, in spontaneously hypertensive rats (SHR), the antihypertensive effect of penbutolol is reported to be more than five times stronger than that of propranolol.[2] This increased potency is a critical consideration for dose selection in preclinical studies. Penbutolol acts on both β1 and β2 adrenergic receptors.[1] The blockade of β1 receptors in the heart and kidneys leads to a reduction in heart rate and renin release, contributing to its blood pressure-lowering effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derived from available literature. Due to the limited number of published in vivo studies specifically detailing this compound dosage in hypertension models, dosage recommendations for SHR models are extrapolated based on its potency relative to propranolol, a well-characterized beta-blocker in this context.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Animal Model | Administration Route | Recommended Dose Range | Frequency | Notes |
| Dosage | Spontaneously Hypertensive Rat (SHR) | Oral (gavage) | 0.2 - 20 mg/kg | Once daily | Calculated based on being >5x more potent than propranolol. |
| Spontaneously Hypertensive Rat (SHR) | Intraperitoneal (IP) | 0.1 - 10 mg/kg | Once daily | Lower dose range compared to oral due to bypassing first-pass metabolism. | |
| Reserpinized Rat | Intravenous (IV) | 0.25 - 1.0 mg/kg | Single dose | Demonstrates intrinsic sympathomimetic activity.[1][3] |
Table 2: Comparative Potency of Penbutolol and Propranolol
| Compound | Animal Model | Relative Potency (Antihypertensive Effect) | Reference |
| This compound | Spontaneously Hypertensive Rat (SHR) | >5 times more potent than propranolol | |
| Propranolol | Spontaneously Hypertensive Rat (SHR) | 1x (baseline) |
Table 3: Reported Propranolol Dosages in Spontaneously Hypertensive Rats (for reference)
| Administration Route | Dose Range (mg/kg/day) | Study Duration | Reference |
| Oral (in drinking water) | 100 | 3 months | |
| Oral (gavage) | 1, 5, 50, 100 | 12 weeks | |
| Subcutaneous (injection) | 1 | Single dose | |
| Intravenous (infusion) | 5 | 5 days |
Experimental Protocols
General Preparation of Dosing Solutions
-
Vehicle Selection: For oral and intraperitoneal administration, this compound sulfate can be dissolved in sterile saline (0.9% NaCl) or distilled water. The pH of the solution should be adjusted to physiological levels (pH 7.0-7.4) to minimize irritation, especially for intraperitoneal injections.
-
Concentration Calculation: Prepare a stock solution of known concentration. The final dosing volume should be calculated based on the animal's body weight to ensure accurate dose administration. A typical administration volume for rats is 1-5 mL/kg for oral gavage and intraperitoneal injection.
Protocol for Oral Administration in Spontaneously Hypertensive Rats (SHR)
This protocol is designed for a chronic study to evaluate the long-term antihypertensive effects of this compound.
-
Animal Model: Male or female Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days using a non-invasive tail-cuff method or radiotelemetry.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Dosing:
-
Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 4-8 weeks).
-
Suggested dose range: 0.2 - 20 mg/kg.
-
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study. Measurements should be taken at the same time of day to minimize diurnal variations.
-
Data Analysis: Analyze the change in blood pressure and heart rate from baseline for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.
Protocol for Intraperitoneal Administration in a Sub-chronic Study
This protocol is suitable for assessing the effects of this compound over a shorter duration.
-
Animal Model: Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
Acclimatization and Baseline Measurement: Follow steps 2 and 3 from the oral administration protocol.
-
Randomization: Randomly assign animals to treatment groups.
-
Dosing:
-
Administer this compound or vehicle via intraperitoneal injection once daily for 1-2 weeks.
-
Suggested dose range: 0.1 - 10 mg/kg.
-
-
Monitoring and Analysis: Follow steps 6 and 7 from the oral administration protocol.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vivo hypertension studies.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for (+)-Penbutolol in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Penbutolol is the (R)-enantiomer of the non-selective β-adrenergic receptor antagonist, penbutolol. As a beta-blocker, it primarily targets β1 and β2 adrenergic receptors, interfering with the binding of endogenous catecholamines like epinephrine and norepinephrine. This activity modulates the downstream cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture assays, along with a representative experimental protocol for assessing its cytotoxic effects.
Physicochemical Properties and Stock Solution Parameters
Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. The following table summarizes key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₈H₂₉NO₂ | [3] |
| Molecular Weight | 291.43 g/mol | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), sterile | [3] |
| Solubility in DMSO | ≥ 100 mg/mL (343.14 mM) | |
| Recommended Stock Concentration | 10 mM - 100 mM in 100% DMSO | |
| Maximum Final DMSO Concentration in Media | ≤ 0.5% (v/v) to avoid cytotoxicity | |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Bath sonicator
-
Sterile 0.22 µm polytetrafluoroethylene (PTFE) syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh out 2.91 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Adding DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the tube in a bath sonicator for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration (Optional but Recommended): For stringent sterility, filter the stock solution through a sterile 0.22 µm PTFE syringe filter into a new sterile amber tube. PTFE filters are compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years). Label the tubes clearly with the compound name, concentration, and date of preparation.
Protocol 2: Cytotoxicity Assessment of this compound using an MTT Assay
This protocol provides a method for determining the cytotoxic effects of this compound on a selected cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells of interest (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. For example, to achieve a 100 µM final concentration from a 10 mM stock, you would perform a 1:100 dilution (e.g., 1 µL of stock in 99 µL of medium). This results in a final DMSO concentration of 1%. To stay below 0.5%, a two-step dilution is recommended. First, dilute the 10 mM stock to 1 mM in medium (1:10), then dilute this 1 mM solution 1:10 in the wells to achieve 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualizations
References
Application of (+)-Penbutolol in Radioligand Binding Competition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Penbutolol, the (R)-enantiomer of the non-selective β-adrenergic receptor antagonist penbutolol, serves as a valuable tool in pharmacological research, particularly in the study of β-adrenergic receptor binding and function. Penbutolol is known to be a non-selective beta-blocker, meaning it interacts with both β1 and β2 adrenergic receptors.[1][2] It also exhibits partial agonist activity.[1][2] Understanding the binding characteristics of individual enantiomers is crucial for elucidating the stereoselectivity of receptor-ligand interactions. This document provides detailed application notes and protocols for the use of this compound in radioligand binding competition assays.
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[3] Competition binding assays, a specific application of this technique, are employed to determine the affinity of an unlabeled compound (in this case, this compound) for a receptor by measuring its ability to displace a labeled ligand (radioligand). The data generated from these assays, such as the inhibition constant (Ki), provides a quantitative measure of the compound's binding affinity.
Data Presentation
| Compound | Receptor Subtype | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | β-adrenergic | IC50 | 0.74 µM | Not Specified | Not Specified | |
| (-)-Penbutolol | β-adrenergic | Apparent Ki | ~40-70 ng/mL | Rat reticulocytes | [3H]-Dihydroalprenolol |
Note: The apparent Ki value for (-)-penbutolol was determined in the presence of human plasma, which is known to affect binding due to protein binding. The IC50 value for this compound indicates its concentration required to inhibit 50% of the specific binding of a radioligand, but the Ki value, which represents the intrinsic binding affinity, would require further calculation based on the experimental conditions.
Experimental Protocols
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions containing β-adrenergic receptors from either cultured cells or tissue samples.
Materials:
-
Cells or tissue expressing β-adrenergic receptors
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Protease Inhibitor Cocktail
-
Homogenizer (Dounce or Polytron)
-
Centrifuge (capable of 500 x g and 40,000 x g)
-
Ultracentrifuge (optional, for higher purity)
Procedure:
-
Harvesting: For cultured cells, wash with ice-cold PBS and harvest by scraping. For tissues, excise and immediately place in ice-cold Lysis Buffer.
-
Homogenization: Mince the tissue and homogenize in 10-20 volumes of ice-cold Lysis Buffer containing protease inhibitors. For cells, resuspend the pellet in Lysis Buffer and homogenize.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh ice-cold Lysis Buffer, and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in Assay Buffer (see below) or a storage buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
Radioligand Binding Competition Assay
This protocol details the procedure for a competition binding assay to determine the affinity of this compound for β-adrenergic receptors using a suitable radioligand such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-iodocyanopindolol ([125I]-ICYP).
Materials:
-
Prepared membranes expressing β-adrenergic receptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand (e.g., [3H]-DHA or [125I]-ICYP) at a concentration close to its Kd
-
This compound stock solution
-
Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid (for 3H) or gamma counter (for 125I)
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of radioligand.
-
Increasing concentrations of this compound (typically spanning several orders of magnitude).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 100-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters with several volumes of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Detection:
-
For [3H]-DHA: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
For [125I]-ICYP: Count the radioactivity directly in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of β-Adrenergic Receptors
Caption: Canonical signaling pathway of β-adrenergic receptors.
Experimental Workflow for Radioligand Binding Competition Assay
Caption: Workflow of a radioligand binding competition assay.
Logical Relationship of Assay Components
Caption: Interaction of components in a competition binding assay.
References
Probing GPCR Signaling Pathways with (+)-Penbutolol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing (+)-penbutolol as a tool to investigate G protein-coupled receptor (GPCR) signaling, with a particular focus on dissecting G protein-dependent versus β-arrestin-dependent pathways. Due to the significant stereoselectivity of penbutolol, the (+)-enantiomer serves as a valuable, low-potency control when compared to its highly active counterpart, (-)-penbutolol, allowing for a nuanced exploration of β-adrenergic receptor signaling.
Penbutolol is a non-selective β-adrenergic receptor antagonist, binding to both β1 and β2 subtypes.[1][2] It also exhibits partial agonist activity, a characteristic known as intrinsic sympathomimetic activity (ISA).[3][4] The pharmacological activity of penbutolol is highly stereospecific, with the (S)-(-)-enantiomer being substantially more potent in its β-blocking effects than the (R)-(+)-enantiomer.[5] This dramatic difference in potency can be exploited to study the specific contributions of high-affinity ligand binding to the activation of downstream signaling cascades. One study indicates that (S)-(-)-penbutolol is 200 times more active than (R)-(+)-penbutolol.
Key Concepts in GPCR Signaling
GPCRs, upon activation by a ligand, can initiate signaling through two principal pathways:
-
G Protein-Dependent Signaling: The canonical pathway where the activated receptor couples to a heterotrimeric G protein (e.g., Gs, Gi, Gq), leading to the production of second messengers like cyclic AMP (cAMP) and subsequent downstream effects.
-
β-Arrestin-Dependent Signaling: An alternative pathway where the phosphorylated GPCR recruits β-arrestin proteins. This can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades independent of G proteins.
Biased agonism is a phenomenon where a ligand preferentially activates one of these pathways over the other. By comparing the cellular responses to this compound and (-)-penbutolol, researchers can investigate the structural and conformational requirements for activating either the G protein or β-arrestin pathways at β-adrenergic receptors.
Quantitative Data
The following table summarizes the available quantitative data for penbutolol enantiomers. Note the significant difference in potency between the two isomers.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | β-Adrenoceptor | Antagonism | IC50 | 0.74 µM | |
| (S)-(-)-Penbutolol | β-Adrenoceptor | In vitro/In vivo activity | Potency Ratio vs (+)-enantiomer | ~200-fold more active |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
Objective: To quantify the direct interaction of this compound with β-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the effect of this compound on the Gs protein-dependent signaling pathway by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Objective: To assess the potency of this compound in activating or inhibiting the Gs-cAMP pathway.
Materials:
-
Cells expressing β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells)
-
Isoproterenol (a non-selective β-adrenergic agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
To measure agonist activity, add varying concentrations of this compound to the cells and incubate for a defined time (e.g., 30 minutes).
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of isoproterenol (e.g., EC80).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
β-Arrestin Recruitment Assay
This assay determines the ability of this compound to induce the recruitment of β-arrestin to the β-adrenergic receptor.
Objective: To measure the potency and efficacy of this compound in activating the β-arrestin signaling pathway.
Materials:
-
Cells co-expressing a β-adrenergic receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
This compound
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Protocol:
-
Seed the cells in a white, clear-bottom multi-well plate.
-
Add varying concentrations of this compound to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC50.
Visualizations
Signaling Pathways
Caption: Overview of G protein-dependent and β-arrestin-dependent signaling pathways.
Experimental Workflow
Caption: Workflow for characterizing this compound's effects on GPCR signaling.
Logical Relationship of Penbutolol Enantiomers
Caption: Stereochemical relationship and activity difference of penbutolol enantiomers.
References
Application Note: High-Throughput Quantification of (+)-Penbutolol and its Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-selective β-blocker (+)-penbutolol and its primary active metabolite, 4-hydroxy penbutolol, in human plasma. A streamlined solid-phase extraction (SPE) procedure provides high recovery and removal of matrix interferences. The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, ensuring accurate and reproducible measurements. This method is well-suited for high-throughput pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a non-selective β-adrenergic receptor antagonist used in the treatment of hypertension.[1] It is metabolized in the liver primarily through hydroxylation to form the semi-active metabolite 4-hydroxy penbutolol, which is subsequently conjugated with glucuronic acid for excretion.[2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note describes a complete LC-MS/MS workflow for the reliable quantification of this compound and 4-hydroxy penbutolol in human plasma.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the isolation of this compound and 4-hydroxy penbutolol from human plasma. Deuterated analogs of both analytes are used as internal standards (IS).
Protocol:
-
To 500 µL of human plasma, add the internal standard solution.
-
Pre-treat the plasma sample by protein precipitation. A combination of zinc sulfate and ethanol can be effective for this purpose.[3]
-
Condition a polymeric solid-phase extraction cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column. A gradient elution is recommended to ensure optimal separation of the parent drug and its more polar metabolite.
LC Conditions:
| Parameter | Value |
| Column | Chromatopak C18 (or equivalent) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Proposed Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 2.5 | 85 |
| 2.6 | 15 |
| 4.0 | 15 |
Mass Spectrometry
The analytes are detected using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
SRM Transitions and Compound Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 292.2 | 236.2 | 150 |
| 4-Hydroxy Penbutolol | 308.2 | 252.2 | 150 |
| Penbutolol-d9 (IS) | 301.2 | 245.2 | 150 |
| 4-Hydroxy Penbutolol-d9 (IS) | 317.2 | 261.2 | 150 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent sensitivity, specificity, and a wide dynamic range for the quantification of this compound and 4-hydroxy penbutolol in human plasma.
Quantitative Data
The method was validated according to FDA guidelines.[4] The following table summarizes the key quantitative parameters.
| Analyte | Retention Time (min) | Linear Range (ng/mL) | LLOQ (ng/mL) |
| 4-Hydroxy Penbutolol | 1.98 | 0.1 - 30.0 | 0.1 |
| This compound | 2.42 | 0.2 - 302.7 | 0.2 |
Visualizations
Penbutolol Metabolic Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound and its active metabolite, 4-hydroxy penbutolol, in human plasma. The method is suitable for a wide range of applications in clinical and pharmaceutical research, including pharmacokinetic studies and therapeutic drug monitoring.
Protocols
Detailed Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of internal standard working solution (containing deuterated penbutolol and 4-hydroxy penbutolol).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1 M zinc sulfate in 50% ethanol.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a Strata-X (or equivalent polymeric) SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (15% acetonitrile in 5 mM ammonium acetate buffer, pH 4.5).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
LC-MS/MS Analysis Protocol
-
System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions (15% B) for at least 15 minutes.
-
Set up the mass spectrometer with the parameters listed in the "MS Conditions" and "SRM Transitions" tables.
-
-
Sequence Setup:
-
Create a sequence including calibration standards, quality control (QC) samples, and unknown plasma samples.
-
Include blank injections (mobile phase) at the beginning and periodically throughout the sequence to monitor for carryover.
-
-
Data Acquisition:
-
Inject 10 µL of each sample.
-
Acquire data using the specified LC gradient and MS/MS parameters.
-
-
Data Processing:
-
Integrate the chromatographic peaks for each analyte and internal standard.
-
Calculate the peak area ratios (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentrations of the unknown samples and QC samples from the calibration curve.
-
References
- 1. Penbutolol Result Summary | BioGRID [thebiogrid.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sample preparation on polymeric solid phase extraction sorbents for liquid chromatographic-tandem mass spectrometric analysis of human whole blood - A study on a number of beta-agonists and beta-antagonists [diva-portal.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Intrinsic Sympathomimetic Activity of (+)-Penbutolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Penbutolol is a non-selective beta-adrenergic receptor blocker.[1] A key characteristic of some beta-blockers is their intrinsic sympathomimetic activity (ISA), which refers to their ability to exert a low level of agonist activity at the beta-adrenoceptor while simultaneously acting as an antagonist to more potent endogenous catecholamines like epinephrine and norepinephrine.[2][3] This partial agonism can influence the hemodynamic and metabolic effects of the drug.[3][4] These application notes provide detailed experimental protocols for the comprehensive assessment of the ISA of this compound, encompassing both in vivo and in vitro methodologies.
Data Presentation
Table 1: Summary of In Vivo ISA Assessment of Penbutolol
| Experimental Model | Drug(s) Tested | Dosage | Key Findings | Reference |
| Healthy Human Volunteers | Penbutolol, Alprenolol, Propranolol | Penbutolol: 0.08 mg/kg IV; 40 mg b.i.d. oral | Penbutolol exhibited an ISA of 12-18% of maximal sympathetic activity. | |
| Reserpinized Rat | l-Penbutolol, d-Penbutolol | Not specified | l-Penbutolol showed ISA; d-Penbutolol had no ISA. |
Table 2: Summary of In Vitro ISA Assessment of Beta-Blockers (General)
| Experimental Model | Drug(s) Tested | Endpoint Measured | Key Findings | Reference |
| Isolated Rat Atrium | Acebutolol, Isoproterenol | Maximal Stimulatory Effect | Acebutolol produced a maximal effect that was 17 ± 8% of that induced by the full agonist isoproterenol. | |
| S49 Lymphoma Cells | Dichloroisoproterenol, Pindolol, Celiprolol | cAMP Accumulation | These beta-blockers with ISA stimulated cAMP accumulation, especially in the presence of forskolin. | |
| Human Arteries and Veins | Pindolol, Celiprolol | Vascular Relaxation | Pindolol and celiprolol caused concentration-dependent relaxation, indicating beta-2 adrenoceptor stimulation. |
Experimental Protocols
In Vivo Assessment of ISA in a Pithed Rat Model
This protocol is designed to evaluate the direct effects of this compound on heart rate in an animal model where central nervous and reflex autonomic control are eliminated.
Objective: To determine the direct stimulatory or inhibitory effects of this compound on heart rate.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Isoproterenol (positive control, full agonist)
-
Propranolol (negative control, no ISA)
-
Urethane anesthesia
-
Mechanical ventilator
-
Cannulation supplies for jugular vein and carotid artery
-
ECG recording equipment
-
Heparinized saline
Procedure:
-
Anesthetize the rat with urethane.
-
Pith the rat by inserting a steel rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system.
-
Immediately begin artificial respiration with a mechanical ventilator.
-
Cannulate the right jugular vein for drug administration and the left carotid artery for blood pressure and heart rate monitoring.
-
Allow the animal's physiological parameters to stabilize.
-
Administer a bolus dose of propranolol to block endogenous catecholamine effects and establish a baseline.
-
Administer increasing cumulative doses of this compound intravenously and record the changes in heart rate.
-
For comparison, generate dose-response curves for isoproterenol (full agonist) and a beta-blocker without ISA (e.g., propranolol).
-
Calculate the intrinsic activity (α) of this compound relative to the maximal response produced by isoproterenol.
Data Analysis:
Plot the change in heart rate against the log of the drug concentration to generate dose-response curves. The maximal response to this compound as a percentage of the maximal response to isoproterenol indicates its ISA.
In Vitro Assessment of ISA using Isolated Guinea Pig Atria
This protocol assesses the direct effect of this compound on the rate and force of contraction of isolated cardiac tissue.
Objective: To quantify the partial agonist activity of this compound on atrial tissue.
Materials:
-
Guinea pigs (300-400g)
-
Krebs-Henseleit solution
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (negative control)
-
Isolated tissue bath system with force transducer and temperature control
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the guinea pig and quickly excise the heart.
-
Isolate the atria and mount them in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the atria to equilibrate for at least 60 minutes, washing every 15 minutes.
-
Record the spontaneous beating rate and force of contraction.
-
Generate a cumulative concentration-response curve for this compound by adding the drug in increasing concentrations to the bath.
-
After washout, generate a concentration-response curve for the full agonist, isoproterenol.
-
To confirm beta-adrenoceptor mediation, repeat the concentration-response curve for this compound in the presence of a high concentration of propranolol.
Data Analysis:
Express the increase in atrial rate or force of contraction as a percentage of the maximal response achievable with isoproterenol. This value represents the intrinsic activity of this compound.
Cell-Based Assay for Adenylyl Cyclase Activation
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.
Objective: To determine if this compound can activate adenylyl cyclase via the beta-adrenergic receptor.
Materials:
-
Cell line expressing beta-adrenergic receptors (e.g., HEK293, S49 lymphoma cells)
-
Cell culture medium and reagents
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (antagonist control)
-
Forskolin (optional, to potentiate the response)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Culture the cells to an appropriate density in multi-well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (IBMX) for a short period to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound, isoproterenol, or a vehicle control for a specified time.
-
Optionally, co-incubate with a low concentration of forskolin to amplify the cAMP signal from partial agonists.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.
-
To demonstrate receptor specificity, perform the stimulation in the presence of propranolol.
Data Analysis:
Generate concentration-response curves for cAMP production. The maximal cAMP level produced by this compound, expressed as a fraction of the maximal level produced by isoproterenol, indicates its ability to activate adenylyl cyclase.
Mandatory Visualizations
Caption: Signaling pathway of this compound's intrinsic sympathomimetic activity.
Caption: Experimental workflow for in vitro assessment of ISA in isolated atria.
References
- 1. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling, storage, and disposal of (+)-penbutolol in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and disposal of (+)-penbutolol in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain experimental integrity.
Introduction
This compound is the levorotatory isomer of penbutolol, a non-selective β-adrenergic receptor antagonist.[1] It is utilized in research to study its effects on the cardiovascular system and other physiological processes mediated by β-adrenergic signaling.[2] Due to its pharmacological activity, proper handling and disposal are imperative to prevent accidental exposure and environmental contamination.
Hazard Identification and Safety Precautions
This compound sulfate is classified as harmful if swallowed and may cause drowsiness or dizziness.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Handle with chemical-impermeable gloves. Gloves must be inspected prior to use.[4]
-
Body Protection: Wear a lab coat. For larger quantities or risk of splashing, consider fire/flame resistant and impervious clothing.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.
Quantitative Data
The following tables summarize key quantitative data for this compound sulfate.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₀N₂O₈S | |
| Molecular Weight | 680.9 g/mol | |
| Boiling Point | 438.2°C at 760 mmHg | |
| Flash Point | 218.8°C | |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 1230 mg/kg | |
| LD50 | Rat | Oral | 1350 mg/kg | |
| LD50 | Mouse | Intraperitoneal | 71 mg/kg | |
| LD50 | Rat | Intraperitoneal | 76 mg/kg | |
| LD50 | Mouse | Subcutaneous | 405 mg/kg | |
| LD50 | Rat | Subcutaneous | 860 mg/kg |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound sulfate for use in various experiments.
Materials:
-
This compound sulfate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Protocol:
-
Perform all weighing and handling of the powdered form of this compound in a chemical fume hood to avoid inhalation of dust.
-
Wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Weigh the desired amount of this compound sulfate powder using a calibrated analytical balance.
-
Carefully transfer the powder to a sterile vial.
-
Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial securely and vortex until the powder is completely dissolved.
-
For cell culture experiments, it is crucial to determine the maximum non-toxic concentration of the solvent for the specific cell line being used.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Spill Cleanup Protocol
Objective: To safely clean up a spill of this compound powder or solution.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., vermiculite, cat litter)
-
Scoop and dustpan (spark-proof)
-
Sealable plastic bags or a labeled waste container
-
PPE (gloves, goggles, lab coat, respirator if necessary)
-
Decontamination solution (e.g., 10% bleach solution, followed by water)
-
Protocol for a Powder Spill:
-
Evacuate non-essential personnel from the area.
-
Prevent the spread of dust.
-
Wear appropriate PPE, including a respirator if the powder is airborne.
-
Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Carefully scoop the material into a sealable plastic bag or a designated waste container.
-
Wipe the spill area with a damp cloth, then decontaminate with a suitable cleaning agent.
-
Place all contaminated materials into the waste bag.
-
Seal the bag and label it as hazardous waste for disposal.
Protocol for a Solution Spill:
-
Alert personnel in the immediate area.
-
Contain the spill by creating a dike with absorbent material.
-
Working from the outside in, apply absorbent material to the spill.
-
Once the liquid is absorbed, use a scoop to collect the material and place it in a sealable plastic bag or waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Place all contaminated materials, including PPE, into the waste bag.
-
Seal and label the bag for hazardous waste disposal.
Storage and Disposal
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, moisture, and direct light.
-
Store separately from incompatible materials and foodstuff containers.
-
For long-term storage of the powder, -20°C is recommended.
Disposal
-
Do not allow the chemical to enter drains or the environment.
-
Collect waste material in suitable, closed, and labeled containers for disposal.
-
Dispose of unused or expired this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Contaminated materials, such as pipette tips and empty vials, should also be disposed of as hazardous waste.
Visualizations
Signaling Pathway of this compound
This compound is a non-selective β-adrenergic receptor antagonist. It blocks the binding of agonists like epinephrine and norepinephrine to β-adrenergic receptors, thereby inhibiting the downstream signaling cascade.
Caption: Mechanism of action of this compound.
Experimental Workflow: Spill Cleanup
The following diagram outlines the general workflow for responding to a chemical spill of this compound.
Caption: General workflow for chemical spill cleanup.
References
The Role of (+)-Penbutolol in Bronchoconstriction and Pulmonary Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Penbutolol is the dextrorotatory enantiomer of penbutolol, a non-selective beta-adrenergic receptor antagonist. While the levorotatory enantiomer, (-)-penbutolol, is responsible for the majority of the beta-blocking activity, the (+)-enantiomer is often studied to investigate off-target effects or properties other than beta-blockade. In the context of pulmonary function, the non-selective nature of penbutolol means it can antagonize both β1 and β2 adrenergic receptors. Blockade of β2-adrenergic receptors in the airways can prevent bronchodilation and may even exacerbate bronchoconstriction, a significant concern for patients with asthma or other obstructive airway diseases.[1] These application notes provide an overview of the use of this compound in studying bronchoconstriction and pulmonary function, along with detailed protocols for relevant experimental procedures.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for penbutolol and its enantiomers in relation to beta-adrenergic receptor interaction and its effects on airway function. It is important to note that specific binding affinity data for the (+)-enantiomer is limited in the public domain.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | IC50 (β-adrenoceptor antagonism) | 0.74 µM | Not specified | N/A |
| (-)-Penbutolol | Apparent Ki (β-adrenoceptor binding in plasma) | ~40-70 ng/mL | Rat reticulocyte membranes | N/A |
| Penbutolol (racemic) | Potency vs. Propranolol | ~4 times more active | In vivo and in vitro (unspecified) | N/A |
| Penbutolol (racemic) | Intrinsic Sympathomimetic Activity (ISA) | 12-18% of maximal sympathetic activity | Human volunteers | [2] |
Table 1: Receptor Binding and Potency of Penbutolol and its Enantiomers
| Treatment | Parameter | Baseline (mean ± SEM) | Post-treatment (mean ± SEM) | Conditions |
| Placebo + Salbutamol (200 µg) | sGaw (kPa⁻¹s⁻¹) | 2.07 ± 0.15 | 2.81 ± 0.25 | 8 healthy male volunteers |
| Propranolol (160 mg) + Salbutamol (200 µg) | sGaw (kPa⁻¹s⁻¹) | 2.02 ± 0.17 | No significant change | 8 healthy male volunteers |
| Penbutolol (40 mg) + Salbutamol (all doses) | sGaw (kPa⁻¹s⁻¹) | N/A | No significant airway dilation | 8 healthy male volunteers |
Table 2: Effect of Penbutolol on Salbutamol-Induced Increase in Specific Airway Conductance (sGaw)[3]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a compound like this compound to β-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from guinea pig lung or a recombinant cell line)
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol)
-
This compound
-
Non-specific binding control (e.g., high concentration of propranolol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand
-
Non-specific Binding: Membranes + Radioligand + excess Propranolol
-
Competition Binding: Membranes + Radioligand + varying concentrations of this compound
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Assessment of Bronchoconstriction in Guinea Pig Tracheal Rings
Objective: To evaluate the effect of this compound on airway smooth muscle contraction induced by a bronchoconstrictor agent.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)
-
Histamine or acetylcholine (bronchoconstrictor)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings, 3-4 mm in width.
-
Mounting: Suspend each tracheal ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, replacing the buffer every 15 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tension to return to baseline.
-
Experiment:
-
Pre-incubate the tracheal rings with either vehicle or different concentrations of this compound for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to a bronchoconstrictor (e.g., histamine or acetylcholine) by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for the bronchoconstrictor in the presence and absence of this compound.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).
-
Analyze for a rightward shift in the concentration-response curve, which would indicate competitive antagonism.
-
Protocol 3: In Vivo Measurement of Bronchoconstriction in Anesthetized Rats
Objective: To assess the effect of this compound on airway resistance in a living animal model.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Tracheal cannula
-
Mechanical ventilator
-
Aerosol delivery system
-
Bronchoconstrictor agent (e.g., methacholine or histamine)
-
This compound
-
System for measuring airway resistance and dynamic compliance (e.g., whole-body plethysmography or forced oscillation technique)
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a tracheotomy. Insert a tracheal cannula and connect the animal to a mechanical ventilator.
-
Baseline Measurements: Allow the animal to stabilize and record baseline pulmonary function parameters, including airway resistance (Raw) and dynamic compliance (Cdyn).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Bronchial Challenge: After a predetermined time, challenge the animal with an aerosolized bronchoconstrictor.
-
Data Recording: Continuously record Raw and Cdyn throughout the experiment.
-
Data Analysis:
-
Calculate the percentage change in Raw and Cdyn from baseline after the bronchoconstrictor challenge in both vehicle-treated and this compound-treated animals.
-
Compare the magnitude of the bronchoconstrictor response between the two groups to determine if this compound potentiates the effect.
-
Signaling Pathways and Experimental Workflows
Caption: Antagonistic action of this compound on the β2-adrenergic receptor signaling pathway in airway smooth muscle.
Caption: Workflow for assessing the effect of this compound on in vitro airway smooth muscle contraction.
Conclusion
This compound, as part of the non-selective beta-blocker penbutolol, serves as a valuable tool for investigating the role of β2-adrenergic receptors in pulmonary function and bronchoconstriction. The provided protocols offer standardized methods for researchers to assess its effects in both in vitro and in vivo models. The potential for penbutolol to exacerbate bronchoconstriction underscores the importance of receptor selectivity in the development of beta-blockers for patients with respiratory conditions.[1] Further research is warranted to fully elucidate the specific contributions of the (+)-enantiomer to the overall pharmacological profile of penbutolol, particularly in the context of airway smooth muscle physiology.
References
Application Notes and Protocols for (+)-Penbutolol in Angina Pectoris Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penbutolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity (intrinsic sympathomimetic activity)[1][2]. It is the l-enantiomer, often referred to as (-)-penbutolol, that possesses the significant β-blocking activity[3]. These characteristics make it a subject of interest in cardiovascular research, particularly in the context of angina pectoris, a condition characterized by myocardial ischemia. This document provides detailed application notes and protocols for the use of (+)-Penbutolol in preclinical angina pectoris research models, based on available literature. It should be noted that specific research on the (+)-enantiomer (d-penbutolol) in angina models is limited, as it exhibits significantly less β-blocking activity than the l-enantiomer[3]. The presented protocols are based on studies using l-penbutolol or are representative models where a β-blocker like penbutolol can be evaluated.
Mechanism of Action
Penbutolol exerts its therapeutic effects in angina pectoris primarily by blocking β1-adrenergic receptors in the heart. This action inhibits the effects of catecholamines (norepinephrine and epinephrine), leading to a decrease in heart rate, myocardial contractility, and blood pressure. Consequently, myocardial oxygen demand is reduced, alleviating ischemic conditions[1]. By binding to β1-adrenergic receptors, penbutolol attenuates the activation of a coupled G-protein, which in turn reduces the conversion of ATP to cyclic AMP (cAMP) by adenylyl cyclase. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA), which ultimately modulates calcium ion movement in cardiac muscle, resulting in a decreased heart rate.
Data Presentation
Table 1: Effects of l-Penbutolol on Hemodynamic Parameters in a Canine Model of Myocardial Ischemia
| Parameter | Condition | Change with l-Penbutolol | Reference |
| Regional Myocardial Blood Flow | Ischemic Endocardium | Redistribution from epicardium | |
| Ischemic Epicardium | Redistribution to endocardium | ||
| ST-Segment Elevation | Ischemic Area | Decreased | |
| Heart Rate | Not specified | Bradycardia |
Table 2: Effects of Penbutolol in Human Clinical Trials for Angina Pectoris
| Parameter | Dosage | Observation | Reference |
| Anginal Attacks | 40 mg once daily | Reduced | |
| Rate-Pressure Product | 40 mg once daily | Substantially lower at maximal comparable workload (p < 0.001) | |
| Heart Rate | i.v. bolus (0.5-4 mg) | Linear decrease (max ΔHR -4 beats/min; P < 0.01) | |
| Exercise Cardiac Output | i.v. bolus (0.5-4 mg) | Attenuated (ΔC.I. -0.6 l min-1 m-2; P < 0.01) | |
| Systolic Blood Pressure (Exercise) | i.v. bolus (0.5-4 mg) | Attenuated pressor response (ΔSBP -13 mm Hg; P < 0.01) |
Experimental Protocols
Protocol 1: Canine Model of Acute Myocardial Ischemia
This protocol is based on a study investigating the effects of l- and d-penbutolol on regional myocardial blood flow and ST-segment elevation in a canine model of myocardial ischemia.
1. Animal Preparation:
- Adult mongrel dogs of either sex are anesthetized with sodium pentobarbital (30 mg/kg, i.v.).
- The animals are intubated and ventilated with room air.
- A thoracotomy is performed in the fifth left intercostal space to expose the heart.
- The left anterior descending (LAD) coronary artery is isolated distal to the first diagonal branch.
- A silk ligature is placed around the LAD for subsequent occlusion.
- Catheters are placed for monitoring blood pressure and for drug administration.
- Epicardial ECG electrodes are placed in the ischemic and non-ischemic zones to monitor ST-segment changes.
2. Induction of Myocardial Ischemia:
- A baseline period of stabilization is allowed after surgical preparation.
- Myocardial ischemia is induced by completely occluding the LAD coronary artery using the prepared ligature.
- Occlusion is maintained for a predetermined period to induce ischemic changes.
3. Drug Administration:
- l-Penbutolol or d-penbutolol is administered intravenously at the desired dose. In the cited study, the specific dose was not mentioned, but a common dose for beta-blockers like propranolol in similar models is around 0.5-1.0 mg/kg.
- The drug can be administered before coronary occlusion (pre-treatment) or after the onset of ischemia (treatment).
4. Measurement of Parameters:
- Regional Myocardial Blood Flow: Measured using the tracer microsphere technique. Radioactive microspheres are injected into the left atrium, and myocardial tissue samples from ischemic and non-ischemic areas are collected to determine blood flow distribution.
- ST-Segment Elevation: Continuously monitored from the epicardial ECGs.
- Hemodynamic Parameters: Heart rate and arterial blood pressure are continuously recorded.
5. Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Beta-Blocker Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with (+)-penbutolol in in vitro beta-blocking experiments.
Troubleshooting Guide: this compound Not Showing Expected Beta-Blocking Activity
This guide addresses the specific issue of observing no beta-blocking activity with this compound in in vitro assays. The following question-and-answer format will walk you through potential causes and solutions.
Question 1: I am not observing any beta-blocking activity with this compound in my functional assay (e.g., cAMP assay). What are the primary considerations?
Answer:
The lack of observable activity for this compound, a weak beta-blocker, can stem from several factors related to its potency and the experimental conditions. The (-)-enantiomer of penbutolol is significantly more potent. In fact, (-)-penbutolol is reported to be approximately 200 times more active in vitro than this compound[1]. Therefore, the experimental window to detect the activity of this compound is narrow.
Here are the initial troubleshooting steps:
-
Concentration Range: Ensure you are using a sufficiently high concentration range for this compound. Given its weaker activity, you may need to test concentrations up to the high micromolar range. An IC50 of 0.74 µM has been reported for this compound, so your concentration range should adequately cover this value[2].
-
Agonist Concentration: The concentration of the beta-agonist (e.g., isoproterenol) used to stimulate the cells is critical. A high concentration of a potent agonist can overcome the inhibitory effects of a weak antagonist, making it appear inactive.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the modest inhibition caused by this compound.
Question 2: How can I optimize my agonist concentration to detect the activity of a weak antagonist like this compound?
Answer:
Optimizing the agonist concentration is crucial. Using a concentration of the agonist that elicits a submaximal response (e.g., EC50 or EC80) will create a more sensitive window for detecting antagonism.
-
Recommendation: Perform a full dose-response curve for your beta-agonist (e.g., isoproterenol) to accurately determine its EC50 and EC80 values in your specific cell system. For antagonist assays, using the agonist at its EC80 concentration is often a good starting point to ensure a robust enough signal that can still be competitively inhibited.
-
Rationale: If the agonist concentration is too high (at or near Emax), even a significant receptor occupancy by a weak antagonist may not produce a discernible decrease in the functional response.
Question 3: My radioligand binding assay also shows no displacement with this compound. What could be the issue?
Answer:
While a functional assay is more likely to be challenging for a weak antagonist, issues can also arise in binding assays.
-
Radioligand Concentration: Using a high concentration of the radioligand can mask the binding of a low-affinity competitor. The concentration of the radioligand should ideally be at or below its Kd value to maximize the sensitivity for detecting competitive binding.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal, making it difficult to detect displacement by a weak competitor. Ensure that non-specific binding is determined correctly using a high concentration of a potent, unlabeled beta-blocker (e.g., propranolol) and that it constitutes a small fraction of the total binding.
-
Receptor Integrity and Density: Confirm the presence and integrity of the beta-adrenergic receptors in your membrane preparation. Low receptor density can lead to a small specific binding window, making it difficult to measure displacement.
Question 4: Could there be a problem with my this compound compound?
Answer:
It is always prudent to verify the integrity of your test compound.
-
Purity and Identity: Confirm the purity and identity of your this compound sample using analytical methods such as HPLC and mass spectrometry.
-
Solubility: Ensure that this compound is fully dissolved in your assay buffer. Poor solubility can lead to an actual concentration that is much lower than the nominal concentration.
-
Storage: Verify that the compound has been stored correctly to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected difference in activity between this compound and (-)-penbutolol?
A1: The (-)-enantiomer of penbutolol is the pharmacologically active form responsible for its clinical beta-blocking effects. It is reported to be approximately 200 times more potent in vitro than the (+)-enantiomer[1].
Q2: Is this compound completely inactive?
A2: No, this compound is not completely inactive. It is a weak beta-adrenoceptor antagonist, with a reported IC50 value of 0.74 µM[2]. However, its activity is significantly lower than that of (-)-penbutolol.
Q3: What is the mechanism of action of penbutolol?
A3: Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors[3]. By blocking these receptors, it prevents the binding of catecholamines like epinephrine and norepinephrine, leading to a decrease in downstream signaling, such as the production of cyclic AMP (cAMP).
Q4: Are there any other cellular activities of penbutolol to be aware of?
A4: Some studies suggest that penbutolol may have partial agonist activity (intrinsic sympathomimetic activity - ISA). This means that in the absence of a full agonist, it can weakly activate the receptor. Additionally, it has been noted to have Na+ channel-blocking action.
Quantitative Data Summary
The following table summarizes the available quantitative data for the enantiomers of penbutolol.
| Compound | Parameter | Value | Receptor Type | Reference |
| This compound | IC50 | 0.74 µM | Beta-adrenoceptor | |
| (-)-Penbutolol | Potency vs. (+) | ~200x higher | Beta-adrenoceptor | |
| (-)-Penbutolol | Apparent Ki (in plasma) | ~40-70 ng/mL | Beta-adrenoceptor | |
| Propranolol | Potency vs. Penbutolol | Penbutolol is ~4x more potent | Beta-adrenoceptor |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for beta-adrenergic receptors.
1. Materials:
- Membrane preparation from cells expressing beta-adrenergic receptors.
- Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
- Unlabeled competitor ligands: this compound, (-)-penbutolol, and a reference antagonist (e.g., propranolol).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid.
- 96-well plates.
2. Procedure:
- Prepare serial dilutions of the unlabeled competitor ligands.
- In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) or a high concentration of propranolol (for non-specific binding).
- 50 µL of the serially diluted competitor ligand or assay buffer.
- 50 µL of radioligand at a concentration at or below its Kd.
- 100 µL of the membrane preparation (containing 10-50 µg of protein).
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production.
1. Materials:
- Whole cells expressing beta-adrenergic receptors.
- Beta-agonist (e.g., isoproterenol).
- Test antagonist: this compound.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Cell lysis buffer.
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
- 96-well cell culture plates.
2. Procedure:
- Seed the cells in a 96-well plate and grow to 80-90% confluency.
- Wash the cells with serum-free media.
- Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
- Add the beta-agonist (isoproterenol) at a pre-determined concentration (e.g., EC80) to all wells except the basal control.
- Incubate for 15-30 minutes at 37°C.
- Lyse the cells according to the cAMP kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the detection kit and a plate reader.
3. Data Analysis:
- Generate a cAMP standard curve.
- Calculate the concentration of cAMP in each sample from the standard curve.
- Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Simplified beta-adrenergic receptor signaling pathway.
Caption: Comparison of expected versus unexpected experimental results.
References
Technical Support Center: Stability of (+)-Penbutolol in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of (+)-penbutolol in aqueous buffer systems.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues encountered during experiments with this compound.
Question: My this compound solution is showing a decrease in concentration over time. What are the potential causes and how can I investigate them?
Answer: A decrease in this compound concentration suggests chemical degradation. The primary factors influencing the stability of drugs like penbutolol in aqueous solutions are pH, temperature, light, and the presence of oxidizing agents.[1] To identify the cause, a systematic approach is recommended.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound instability.
Question: How does pH affect the stability of this compound, and how can I find the optimal pH for my experiments?
Answer: The pH of the buffer is a critical factor in the stability of many pharmaceutical compounds, often catalyzing degradation pathways like hydrolysis.[2] For beta-blockers, stability can be significantly pH-dependent.[3] To determine the optimal pH for this compound, you should perform a pH-rate profile study.
This involves preparing a series of buffers across a relevant pH range (e.g., pH 3 to 9) and monitoring the concentration of this compound over time at a constant temperature. The pH at which the degradation rate is lowest is the optimal pH for stability.
Illustrative Data: pH-Dependent Degradation of this compound
The following table shows example data from a pH-rate profile study at 40°C. This data is for illustrative purposes only.
| Buffer pH | Buffer System | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | Citrate | 0.088 | 7.9 |
| 5.0 | Acetate | 0.025 | 27.7 |
| 7.0 | Phosphate | 0.045 | 15.4 |
| 9.0 | Borate | 0.115 | 6.0 |
Based on this illustrative data, this compound is most stable at pH 5.0.
Question: Can the type of buffer I use affect the stability of this compound, even at the same pH?
Answer: Yes, the buffer species itself can influence drug stability. Some buffer components can catalyze degradation or interact with the drug molecule.[4] For example, phosphate buffers have been reported to sometimes accelerate the degradation of certain compounds. If you observe instability, consider testing different buffer systems at your target pH (e.g., citrate, acetate, MES) to see if the stability profile changes.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways for this compound and to develop a stability-indicating analytical method.[4]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the solution (100 µg/mL in water or a neutral buffer) to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the solid drug substance and a solution (100 µg/mL in a neutral buffer) at 70°C for 48 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method (see Protocol 3). The goal is to achieve 5-20% degradation of the parent drug.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.
References
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of (+)-Penbutolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of (+)-penbutolol in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cellular model that are inconsistent with pure beta-adrenergic blockade after applying this compound. What could be the cause?
A1: This is a common observation and is likely due to this compound's significant off-target activity. While its primary mechanism of action is the blockade of β1 and β2 adrenergic receptors, it also possesses high affinity for the serotonin 5-HT1A receptor, where it acts as an antagonist.[1][2] Additionally, penbutolol exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), at β-adrenergic receptors.[1][3] Therefore, your unexpected results could stem from a combination of non-selective beta-blockade, 5-HT1A receptor antagonism, and partial beta-agonist effects.
Q2: Our experimental results with this compound differ from those with other non-selective beta-blockers like propranolol. Why might this be?
A2: While both are non-selective beta-blockers, penbutolol's pharmacological profile is distinct. The key differences are its potent 5-HT1A antagonism and its intrinsic sympathomimetic activity, which are not prominent features of propranolol. These additional activities can lead to different downstream signaling events and overall cellular responses.
Q3: We are using a racemic mixture of penbutolol. Could the different stereoisomers be contributing to our variable results?
A3: Absolutely. Penbutolol is a chiral molecule, and its stereoisomers have different pharmacological properties. The (S)-(-)-isomer of penbutolol is reported to be approximately 200 times more active at β-adrenergic receptors than the (R)-(+)-isomer. Furthermore, the (-)-enantiomer has been shown to be a potent 5-HT1A antagonist. If you are using a racemic mixture, the observed effects will be a composite of the activities of both isomers. For greater precision in your experiments, consider using the specific enantiomer relevant to your research question.
Q4: How can we experimentally confirm if the unexpected effects of this compound in our system are due to its 5-HT1A receptor activity?
A4: To dissect the on-target versus off-target effects, you can employ several strategies. One approach is to use a selective 5-HT1A antagonist (e.g., WAY-100635) to see if it can block the unexpected effects of this compound. Conversely, you can test whether a selective 5-HT1A agonist can elicit similar effects. Another strategy is to use a cell line that does not express 5-HT1A receptors and see if the unexpected effect persists.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected increase in cAMP levels in the absence of a beta-agonist. | Intrinsic Sympathomimetic Activity (ISA) of this compound. | 1. Perform a functional assay (e.g., cAMP accumulation) with this compound alone. 2. Compare the response to a known partial agonist and a neutral antagonist. 3. The presence of a stimulatory effect, even if modest, indicates ISA. |
| Incomplete reversal of an isoprenaline-induced response. | A combination of β-adrenergic antagonism and off-target 5-HT1A effects. | 1. Characterize the dose-response curve of this compound. 2. Use a selective β1 or β2 antagonist to confirm the adrenergic component. 3. Co-incubate with a selective 5-HT1A antagonist to see if the reversal becomes more complete. |
| Unusual changes in cell morphology or proliferation not typical of beta-blockers. | Activation of signaling pathways downstream of the 5-HT1A receptor. | 1. Investigate signaling pathways known to be modulated by 5-HT1A receptors (e.g., ERK, Akt). 2. Use a specific 5-HT1A antagonist to see if these changes are reversed. |
| Discrepancy in potency (IC50) compared to published values. | Differences in experimental conditions (cell type, receptor density, assay format). | 1. Carefully review and standardize your experimental protocol. 2. Characterize the receptor expression levels in your cell model. 3. Perform a saturation binding experiment to determine the Kd of your radioligand in your system. |
Quantitative Data on this compound and its Enantiomers
| Compound | Receptor | Assay Type | Species/Tissue | Affinity (Ki/IC50) | Reference |
| This compound | β-adrenoceptor | Functional Assay | Not Specified | IC50: 0.74 µM | |
| (-)-Penbutolol | β-adrenoceptor | In vitro & In vivo | Not Specified | ~200x more active than this compound | |
| (-)-Penbutolol | 5-HT1A | Radioligand Binding | Human Brain (Hippocampus) | Ki: 14.4 ± 1.5 nM | |
| (-)-Penbutolol | 5-HT1A | Radioligand Binding | Human Brain (Dorsal Raphe) | Ki: 8.9 ± 1.1 nM |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic and 5-HT1A receptors.
Objective: To determine the IC50 and calculate the Ki of this compound at the target receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (β1, β2, or 5-HT1A).
-
Radioligand (e.g., [3H]-Dihydroalprenolol for β-receptors, [3H]-8-OH-DPAT for 5-HT1A).
-
Non-labeled competitor (this compound).
-
Non-specific binding control (e.g., high concentration of propranolol for β-receptors, serotonin for 5-HT1A).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
96-well plates.
-
Scintillation counter.
Methodology:
-
Plate Setup: Add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound to the wells of a 96-well plate. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a known ligand).
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to act as an antagonist or partial agonist at Gs or Gi-coupled receptors.
Objective: To assess the functional effect of this compound on adenylyl cyclase activity.
Materials:
-
Whole cells expressing the receptor of interest.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Agonist (e.g., Isoprenaline for β-receptors).
-
This compound.
-
Cell culture medium.
-
Plate reader compatible with the chosen assay kit.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Antagonist Mode: Pre-incubate cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC80) of the agonist.
-
Agonist Mode (to test for ISA): Add varying concentrations of this compound alone.
-
-
Incubation: Incubate for a specified time to allow for cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis:
-
Antagonist Mode: Plot the response against the log concentration of this compound to determine the IC50.
-
Agonist Mode: Plot the cAMP levels against the log concentration of this compound to determine the EC50 and Emax (to assess partial agonism).
-
β-Arrestin Recruitment Assay
This assay determines if this compound induces β-arrestin translocation to the receptor, a hallmark of G-protein independent signaling.
Objective: To evaluate the potential for this compound to promote β-arrestin recruitment.
Materials:
-
Cell line engineered to express the receptor of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Assay kit with substrate for the reporter enzyme.
-
Agonist known to induce β-arrestin recruitment.
-
This compound.
-
Luminometer.
Methodology:
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound or a control agonist.
-
Incubation: Incubate for a period sufficient for β-arrestin recruitment (e.g., 60-90 minutes).
-
Substrate Addition and Detection: Add the enzyme substrate and measure the luminescent signal according to the assay kit protocol.
-
Data Analysis: Plot the luminescent signal against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
Visualizations
Signaling Pathways
Caption: On-target vs. Off-target Signaling of this compound.
Experimental Workflow
Caption: Workflow for Differentiating On- and Off-target Effects.
Troubleshooting Logic
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
Common experimental artifacts when working with penbutolol enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penbutolol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological differences between (S)-penbutolol and (R)-penbutolol?
A1: The pharmacological activity of penbutolol resides almost exclusively in the (S)-(-)-enantiomer. (S)-penbutolol is a potent, non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. It is reported to be approximately 200 times more active than the (R)-(+)-enantiomer in both in vitro and in vivo experiments.[1] Furthermore, (S)-penbutolol exhibits intrinsic sympathomimetic activity (ISA), also known as partial agonism, a characteristic not shared by the (R)-(+)-enantiomer.[1]
Q2: Are there stereoselective differences in the metabolism and pharmacokinetics of penbutolol enantiomers?
A2: Yes, the clearance of penbutolol in humans is stereoselective. The oxidative metabolism pathway is more sensitive to the stereochemistry of the molecule than the conjugative pathway.
Q3: What is the clinical significance of using the enantiomerically pure (S)-penbutolol?
A3: Penbutolol was one of the first beta-blockers to be used clinically as a pure (S)-(-)-enantiomer.[1] The use of the single, active enantiomer is intended to provide the therapeutic beta-blocking effect while minimizing potential side effects or off-target activities that might be associated with the less active (R)-(+)-enantiomer. The (R)-(+)-enantiomer has been reported to have mutagenic potential in some studies.
Q4: Can penbutolol enantiomers racemize during storage or experimental procedures?
A4: Racemization, the conversion of one enantiomer into its mirror image, can be a concern for chiral molecules. While specific studies on the racemization of penbutolol under various experimental conditions are not extensively detailed in the available literature, it is a potential artifact to consider, especially under non-physiological pH or high-temperature conditions.[2][3] It is crucial to assess the enantiomeric purity of your sample before and after experiments where harsh conditions are used.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Poor or no separation of penbutolol enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Penbutolol is a basic compound. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of beta-blockers. If you are not achieving separation, consider screening different types of chiral columns. |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical for chiral separation. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like penbutolol. |
| Suboptimal Flow Rate or Temperature | Variations in flow rate and column temperature can significantly impact chiral separations. Systematically vary the flow rate and temperature to find the optimal conditions for resolution. |
Problem: Tailing or broad peaks.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | The basic amine group of penbutolol can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing. Ensure a sufficient concentration of a basic modifier (e.g., DEA) is present in the mobile phase to block these interactions. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of your sample. |
| Column Degradation | Over time, the performance of a chiral column can degrade. If you observe a gradual deterioration of peak shape, it may be time to replace the column. |
Bioanalysis of Penbutolol Enantiomers
Problem: Inaccurate or irreproducible quantification in biological matrices (e.g., plasma, serum).
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Endogenous components in biological samples can interfere with the ionization of penbutolol in mass spectrometry-based detection, leading to ion suppression or enhancement. This can result in underestimation or overestimation of the analyte concentration. It is crucial to validate your method for matrix effects. |
| Poor Analyte Recovery During Sample Preparation | The efficiency of the extraction of penbutolol enantiomers from the biological matrix can impact accuracy. Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high and consistent recovery. |
| Enantiomeric Instability in the Matrix | Penbutolol enantiomers may degrade or interconvert in the biological matrix, especially during sample collection, storage, and processing. Investigate the stability of the enantiomers under your specific storage and handling conditions. |
Quantitative Data
| Enantiomer | Parameter | Value | Notes |
| (R)-(+)-Penbutolol | IC50 | 0.74 µM | Beta-adrenoceptor antagonist activity. |
| (S)-(-)-Penbutolol | Activity Ratio | ~200x more active than (R)-enantiomer | Based on in vitro and in vivo experiments. |
Experimental Protocols
Detailed, step-by-step protocols for the chiral analysis and pharmacological characterization of penbutolol enantiomers are not extensively published. The following are generalized methodologies based on common practices for beta-blockers that can serve as a starting point for method development.
Chiral HPLC Method Development for Penbutolol Enantiomers
Objective: To develop a method for the separation and quantification of (R)- and (S)-penbutolol.
Materials:
-
(R)- and (S)-Penbutolol standards
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol, diethylamine)
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)
Methodology:
-
Column Selection: Start with a well-established chiral column for the separation of basic compounds, such as a cellulose or amylose-based CSP.
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
To each mobile phase, add a small amount of a basic modifier, such as 0.1% (v/v) diethylamine, to improve peak shape.
-
-
Optimization:
-
Inject a standard solution containing both enantiomers and monitor the separation at a suitable UV wavelength (e.g., 270 nm).
-
Systematically adjust the ratio of the non-polar solvent to the alcohol to optimize the resolution between the two enantiomer peaks.
-
Vary the column temperature (e.g., between 20°C and 40°C) and the flow rate to further improve separation and analysis time.
-
-
Method Validation: Once optimal conditions are found, validate the method for parameters such as linearity, accuracy, precision, and limit of detection/quantification according to relevant guidelines.
Enantioselective Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of (R)- and (S)-penbutolol for beta-adrenergic receptors.
Materials:
-
Cell membranes expressing beta-adrenergic receptors (e.g., from cell lines or tissue homogenates)
-
A suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)
-
(R)- and (S)-penbutolol
-
Assay buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Methodology:
-
Saturation Binding (to determine Kd of the radioligand):
-
Incubate a fixed amount of cell membranes with increasing concentrations of the radioligand.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the Kd and Bmax from the saturation curve.
-
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand (typically at or below its Kd) and a fixed amount of cell membranes with a range of concentrations of the unlabeled competitor ((R)- or (S)-penbutolol).
-
After incubation to equilibrium, separate bound and free radioligand by filtration.
-
Measure the remaining radioactivity.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Partial Agonism (cAMP Assay)
Objective: To characterize the partial agonist activity of (S)-penbutolol at beta-adrenergic receptors.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells)
-
Isoproterenol (a full agonist)
-
(S)-penbutolol
-
A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Methodology:
-
Agonist Dose-Response:
-
Treat the cells with increasing concentrations of isoproterenol to establish the maximal response (Emax) for a full agonist.
-
Treat the cells with increasing concentrations of (S)-penbutolol.
-
-
Antagonist Mode:
-
To confirm that the effect is receptor-mediated, co-incubate a fixed, effective concentration of (S)-penbutolol with increasing concentrations of a known beta-blocker (antagonist).
-
-
Measurement of cAMP:
-
After stimulation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the agonist concentration to generate dose-response curves.
-
The partial agonist activity of (S)-penbutolol is determined by its ability to stimulate cAMP production, but to a lesser maximal effect than the full agonist isoproterenol.
-
Visualizations
Signaling Pathway
Caption: Simplified beta-adrenergic receptor signaling pathway.
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of penbutolol enantiomers.
Logical Relationship: Interpreting Partial Agonism
Caption: Logical relationship between different ligand types and receptor response.
References
Preventing degradation of (+)-penbutolol during long-term storage
Technical Support Center: Long-Term Storage of (+)-Penbutolol
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during long-term storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: For optimal stability, this compound should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1][2] It is crucial to protect the compound from light, moisture, and excessive heat.[1][3] Do not freeze the substance. Store it in a tightly sealed container.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for penbutolol are not extensively documented in publicly available literature, based on its chemical structure (an aryloxyaminopropanol derivative) and the degradation patterns of similar beta-blockers like propranolol and acebutolol, the following pathways are likely:
-
Hydrolysis: Cleavage of the ether linkage or other hydrolytically susceptible bonds, particularly in acidic or alkaline conditions.
-
Oxidation: The secondary alcohol and the amino group in the side chain, as well as the cyclopentylphenoxy ring, are potential sites for oxidation. This can lead to the formation of ketone, N-oxide, or hydroxylated derivatives. Penbutolol's metabolism to a 4-hydroxy metabolite indicates the aromatic ring is susceptible to hydroxylation.
-
Photodegradation: Like other aromatic compounds, penbutolol may be sensitive to light. Exposure to UV or visible light could lead to the formation of colored degradants or cleavage of the molecule. Propranolol, a related compound, is known to be unstable in light.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected through various analytical techniques. The most common and reliable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. This method can separate the intact drug from its degradation products, allowing for their quantification. Other signs of degradation can include changes in physical appearance, such as color change or melting point depression, and the appearance of new peaks in other analytical tests like mass spectrometry.
Q4: Are there any known degradation products of penbutolol?
A4: A long-term stability study indicated that after more than two decades of storage, at least one impurity was found in a lot of penbutolol that did not meet acceptance criteria, suggesting the formation of degradation products over time. While specific structures of degradation products from storage are not detailed, a known metabolite is 4-hydroxy penbutolol, which is formed through oxidation. It is plausible that similar oxidative products could form during long-term storage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh reference standard. 2. Perform forced degradation studies (see Experimental Protocols) to tentatively identify if the new peaks correspond to expected degradation products. 3. Re-evaluate storage conditions, ensuring the sample is protected from light, high temperatures, and humidity. |
| Change in physical appearance (e.g., discoloration) | Significant degradation, possibly due to light exposure or oxidation. | 1. Immediately re-analyze the sample using a validated stability-indicating method (e.g., HPLC) to determine the purity. 2. If purity is compromised, the sample should be discarded. 3. Review storage procedures and ensure the use of light-resistant containers and an inert atmosphere if necessary. |
| Decreased potency or biological activity in assays | Degradation of the active pharmaceutical ingredient (API). | 1. Quantify the amount of remaining this compound using a validated analytical method. 2. Correlate the loss of potency with the appearance of degradation products. 3. If significant degradation has occurred, obtain a new, pure sample for experiments. |
Data on Stability Testing Conditions
The following table summarizes typical conditions used in forced degradation studies to assess the stability of pharmaceutical compounds. These conditions can be applied to this compound to understand its degradation profile.
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at 40°C - 90°C | To test for susceptibility to degradation in acidic environments. |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH at 40°C - 90°C | To test for susceptibility to degradation in basic environments. |
| Oxidative Degradation | 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature | To evaluate the impact of oxidative stress. |
| Thermal Degradation | Dry heat at 60°C - 100°C | To assess the effect of high temperatures on the solid-state stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To determine if the compound is light-sensitive. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method that can be adapted to assess the stability of this compound and separate it from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Phosphate buffer
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Buffer (e.g., 20 mM potassium phosphate, pH 3.0) and Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% Buffer, 10% Acetonitrile
-
5-25 min: Linear gradient to 30% Buffer, 70% Acetonitrile
-
25-30 min: Hold at 30% Buffer, 70% Acetonitrile
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength corresponding to the absorbance maximum of penbutolol (e.g., ~270 nm).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.
4. Forced Degradation Study:
-
Acid/Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl or 1 M NaOH. Heat at 60°C for 2-4 hours. Neutralize the solution before dilution and injection.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid drug at 80°C for 48 hours, then dissolve and dilute for analysis.
-
Analyze all stressed samples by HPLC, alongside an unstressed control sample, to observe for the appearance of new peaks and a decrease in the area of the parent drug peak.
Visualizations
References
Addressing poor signal-to-noise ratio in (+)-penbutolol binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor signal-to-noise ratios in (+)-penbutolol binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in binding assays?
A1: this compound is a beta-adrenoceptor antagonist.[1] In binding assays, its primary targets are beta-adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[2][3] These assays are crucial for studying its interaction with these receptors and characterizing its pharmacological profile.
Q2: What constitutes a poor signal-to-noise ratio in a this compound binding assay?
A2: A poor signal-to-noise ratio is characterized by high background noise relative to the specific binding signal.[4] Generally, for a reliable assay, specific binding should account for at least 80% of the total binding at the radioligand's Kd concentration.[4] A low ratio indicates that a significant portion of the measured signal comes from non-specific binding, which can obscure the true binding characteristics of this compound.
Q3: What are the primary causes of high non-specific binding (NSB) in this type of assay?
A3: High non-specific binding is a frequent cause of poor signal-to-noise and can arise from several factors:
-
Radioligand binding to non-receptor components: The radiolabeled ligand may bind to filters, assay tubes, or other proteins in the membrane preparation.
-
Excessive radioligand concentration: Using a radioligand concentration that is too high can lead to increased NSB.
-
Suboptimal blocking agents: Inadequate blocking of non-specific sites on the filter membrane and assay plate can contribute to high background.
-
Insufficient washing: Failure to adequately wash away unbound radioligand is a common source of high background.
Q4: How is non-specific binding experimentally determined?
A4: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competitor ligand. This "cold" ligand will saturate the specific receptor binding sites, so any remaining measured radioactivity represents the non-specific binding.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues leading to poor signal-to-noise ratios in this compound binding assays.
Issue 1: High Background Signal
A high background signal can mask the specific binding of this compound. The following steps can help identify and resolve the source of the high background.
Troubleshooting Workflow for High Background
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
(+)-Penbutolol interference with fluorescent or luminescent assay readouts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference caused by the β-adrenergic receptor antagonist, (+)-penbutolol, in fluorescent and luminescent assays. Due to its intrinsic fluorescent properties, this compound can lead to inaccurate assay readouts. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a non-selective β-blocker.[1] Like many aromatic compounds, it possesses intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at a longer wavelength.[2] This property can interfere with assays that use fluorescence or luminescence as a readout.
Q2: What are the primary mechanisms of assay interference by this compound?
A2: The two main mechanisms of interference are:
-
Autofluorescence: this compound itself fluoresces, adding to the signal measured in your assay. This can lead to false positives or an overestimation of the true signal.
-
Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelengths of your assay's fluorophore, a phenomenon known as the inner filter effect.[3][4] This reduces the detected signal and can lead to false negatives or an underestimation of the true signal.
Q3: My assay shows an unexpected increase/decrease in signal in the presence of this compound. How do I know if this is a real effect or interference?
A3: The first step is to perform control experiments to isolate the effect of this compound on the assay's detection system. The troubleshooting guides below provide detailed protocols for these controls.
Q4: At what concentrations is interference from this compound likely to be a problem?
A4: The concentration at which interference becomes significant depends on several factors, including the specific assay conditions, the fluorophore or luminophore being used, and the instrument settings. It is crucial to determine this empirically for your specific assay.
Troubleshooting Guides
Guide 1: Identifying the Nature of the Interference
This guide will help you determine if this compound is causing autofluorescence or fluorescence quenching in your assay.
Experimental Protocol: Interference Scoping Experiment
Objective: To determine if this compound exhibits autofluorescence or quenching at the assay's excitation and emission wavelengths.
Materials:
-
Assay buffer
-
This compound stock solution
-
Fluorophore/luminophore used in your assay
-
Microplate reader with fluorescence/luminescence detection capabilities
-
Black, clear-bottom microplates (for fluorescence) or white, opaque microplates (for luminescence)
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the concentrations used in your primary experiment.
-
Set up the following controls in a microplate:
-
Buffer Blank: Assay buffer only.
-
Compound Controls (Autofluorescence): Serial dilutions of this compound in assay buffer.
-
Fluorophore/Luminophore Control: Your assay's fluorophore or luminophore at the working concentration in assay buffer.
-
Quenching Controls: Your assay's fluorophore or luminophore at the working concentration mixed with the serial dilutions of this compound.
-
-
Incubate the plate under the same conditions as your primary assay (temperature and time).
-
Read the plate on your microplate reader using the same excitation and emission wavelengths (for fluorescence) or the same detection settings (for luminescence) as your primary assay.
Data Analysis and Interpretation:
| Observation | Interpretation | Next Steps |
| Compound Controls show a concentration-dependent increase in signal compared to the Buffer Blank . | This compound is autofluorescent at your assay's wavelengths. | Proceed to Guide 2: Mitigating Autofluorescence . |
| Quenching Controls show a concentration-dependent decrease in signal compared to the Fluorophore/Luminophore Control . | This compound is quenching the signal of your assay's reporter molecule. | Proceed to Guide 3: Mitigating Fluorescence Quenching . |
| No significant change in signal in either the Compound Controls or Quenching Controls . | Direct interference from this compound is unlikely under these conditions. The effect observed in your primary assay may be genuine. | Consider other potential sources of assay artifacts. |
Table 1: Troubleshooting Summary for Interference Identification
Guide 2: Mitigating Autofluorescence
If you have identified this compound as being autofluorescent in your assay, use the following strategies to minimize its impact.
Strategy 1: Spectral Characterization and Wavelength Shift
Rationale: The interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths. Shifting the detection to a region where the compound does not fluoresce can solve the problem.[5]
Experimental Protocol: Characterizing the Fluorescence Spectrum of this compound
Objective: To determine the excitation and emission maxima of this compound.
Materials:
-
This compound solution in assay buffer
-
Spectrofluorometer
Procedure:
-
Emission Scan: Excite the this compound solution at a range of wavelengths (e.g., 280-400 nm) and measure the emission spectrum for each excitation wavelength.
-
Excitation Scan: Set the emission wavelength to the maximum identified in the emission scan and measure the excitation spectrum.
Mitigation:
-
If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence profile of this compound. Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue-green region of the spectrum.
Strategy 2: Background Subtraction
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.
Procedure:
-
Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore.
-
Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
Strategy 3: Decrease Compound Concentration
Rationale: Autofluorescence is concentration-dependent.
Procedure:
-
If your experimental design allows, reduce the concentration of this compound to a level where autofluorescence is negligible.
Guide 3: Mitigating Fluorescence Quenching
If you have identified this compound as a quencher in your assay, use the following strategies.
Strategy 1: Characterize the Absorbance Spectrum
Rationale: Quenching due to the inner filter effect occurs when the compound absorbs light at the excitation or emission wavelengths of the fluorophore.
Experimental Protocol: Measuring the Absorbance Spectrum of this compound
Objective: To determine the absorbance profile of this compound.
Materials:
-
This compound solution in assay buffer
-
UV-Visible Spectrophotometer
Procedure:
-
Measure the absorbance of the this compound solution across a range of wavelengths covering the excitation and emission wavelengths of your fluorophore (e.g., 250-700 nm).
Mitigation:
-
Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
Strategy 2: Decrease Compound Concentration
Rationale: Quenching is concentration-dependent.
Procedure:
-
Lower the concentration of this compound in your assay, if possible.
Strategy 3: Mathematical Correction for Inner Filter Effect
Rationale: For quenching due to the inner filter effect, a correction factor can be applied to the observed fluorescence.
Procedure:
-
This is a more advanced method that requires measuring the absorbance of the compound at the excitation and emission wavelengths in the specific microplate and volume used for the assay. The corrected fluorescence can be calculated using established formulas.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for identifying and mitigating interference from this compound.
Caption: Simplified signaling pathway showing the antagonistic action of this compound.
References
- 1. Betapressin | C18H31NO6S | CID 6917868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for (+)-Penbutolol Plasma Protein Binding
Here is the technical support center article you requested.
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for accurately accounting for the plasma protein binding (PPB) of (+)-penbutolol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it critical for this compound studies?
Plasma protein binding (PPB) is the reversible interaction of a drug with proteins in the blood plasma.[1] This process is fundamentally important because it establishes an equilibrium between a protein-bound drug fraction and an unbound (free) drug fraction. According to the "free drug hypothesis," only the unbound drug is pharmacologically active, as it is the only portion available to cross cell membranes, interact with target receptors, and undergo metabolism or excretion.[2][3]
For this compound, a non-selective beta-blocker, accurately determining the unbound concentration is crucial for:
-
Correlating exposure with effect: The unbound concentration, not the total plasma concentration, is directly related to the drug's therapeutic and toxic effects.[4]
-
Understanding pharmacokinetics: PPB significantly influences the drug's volume of distribution and clearance.[5]
-
Interpreting variability: Factors like disease states or pregnancy can alter plasma protein levels, changing the unbound fraction of penbutolol and potentially impacting patient outcomes.
Q2: What are the key plasma protein binding characteristics of this compound?
This compound is a highly protein-bound drug. A key characteristic is its preferential binding to alpha-1-acid glycoprotein (AAG) with little to no detectable binding to albumin, the other major plasma protein.
| Parameter | Reported Value | Primary Binding Protein | Source |
| Percent Bound | 80 - 98% | Alpha-1-Acid Glycoprotein (AAG) | |
| Percent Bound | 88 ± 4% | Alpha-1-Acid Glycoprotein (AAG) | |
| Unbound Fraction (fu) | ~1.98 - 3.55% (in healthy controls) | Alpha-1-Acid Glycoprotein (AAG) | |
| Unbound Fraction (fu) | ~6.06% (in pregnancy) | Alpha-1-Acid Glycoprotein (AAG) |
Note: The unbound fraction can vary depending on the concentration of AAG in the plasma, which can be altered by various physiological and pathological conditions.
Q3: Which experimental methods are recommended for determining the PPB of this compound?
Several methods can determine PPB, each with advantages and disadvantages.
-
Equilibrium Dialysis (ED): This is considered the gold standard method. It involves dialyzing a drug-spiked plasma sample against a buffer solution across a semipermeable membrane. At equilibrium, the concentration of the unbound drug is the same in both chambers, allowing for a direct and accurate measurement.
-
Ultrafiltration (UF): This is a faster, pressure-driven method where a filtration membrane with a specific molecular weight cutoff is used to physically separate the unbound drug from the protein-bound drug. While efficient, it can be susceptible to non-specific binding of the drug to the filter membrane.
-
Ultracentrifugation: This technique separates the unbound drug by high-speed centrifugation, but is less commonly used in routine discovery settings.
For this compound, Equilibrium Dialysis is the recommended method due to its accuracy and lower potential for non-specific binding artifacts.
Q4: How do I calculate the fraction unbound (fu) and what does it represent?
The fraction unbound (fu) is the ratio of the unbound drug concentration to the total drug concentration in plasma. It is a critical parameter for pharmacokinetic and pharmacodynamic modeling.
Calculation from Equilibrium Dialysis Data:
The calculation is based on the concentrations measured in the buffer and plasma chambers of the dialysis apparatus at equilibrium.
fu = C_buffer / C_plasma
Where:
-
fu: Fraction unbound (a unitless value)
-
C_buffer: Drug concentration in the buffer chamber at equilibrium.
-
C_plasma: Drug concentration in the plasma chamber at equilibrium.
The percent bound is then calculated as:
% Bound = (1 - fu) * 100
Experimental Protocol: Equilibrium Dialysis
This protocol outlines the determination of this compound plasma protein binding using a 96-well equilibrium dialysis apparatus.
Materials
-
This compound stock solution
-
Control plasma (e.g., human, rat) from the species of interest
-
Phosphate-buffered saline (PBS), 100 mM, pH 7.4
-
Equilibrium dialysis apparatus (e.g., HTD96b or similar) with semipermeable membranes (typically 12-14 kDa MWCO)
-
Incubator with orbital shaker, set to 37°C
-
96-well plates for sample collection
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure
-
Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions. Ensure sterile buffers are used to prevent microbial contamination.
-
Sample Preparation: Spike the control plasma with this compound to achieve the desired final concentration (e.g., 1-5 µM). Prepare a quality control (QC) sample with a known highly-bound drug (e.g., warfarin) to validate the assay run.
-
Apparatus Assembly: Assemble the 96-well dialysis block, placing the hydrated membranes between the plasma and buffer chambers.
-
Loading:
-
Add the drug-spiked plasma to the donor (plasma) chambers.
-
Add an equal volume of PBS (pH 7.4) to the receiver (buffer) chambers.
-
-
Incubation: Seal the unit and place it in an incubator at 37°C with orbital shaking (e.g., 80-100 rpm) for 4 to 6 hours to ensure equilibrium is reached. The optimal time should be determined empirically.
-
Sample Collection: After incubation, carefully remove aliquots from both the plasma and buffer chambers for analysis.
-
Matrix Matching: To avoid analytical artifacts, it is critical to match the matrix of the samples. For the buffer aliquot, add an equivalent amount of blank plasma. For the plasma aliquot, add an equivalent amount of PBS.
-
Analysis: Determine the concentration of this compound in all samples using a validated LC-MS/MS method.
Data Analysis
-
Calculate the fraction unbound (fu) for this compound using the formula provided in FAQ Q4.
-
Calculate the percent bound.
-
Assess the results of the QC compound to ensure they fall within the acceptable range for assay validation.
Troubleshooting Guide
| Issue / Question | Potential Causes & Solutions |
| My unbound fraction (fu) seems unexpectedly high. | 1. Insufficient Protein Concentration: Verify the source and quality of the plasma. Low protein levels (e.g., in certain disease states) will decrease binding. 2. Drug-Drug Displacement: Ensure no other highly-bound compounds are present in the plasma that could compete for binding sites on AAG. 3. Non-physiological pH: A pH shift away from 7.4 can alter protein conformation and drug ionization, affecting binding. Ensure your buffer has sufficient capacity and is correctly prepared. |
| My unbound fraction (fu) seems unexpectedly low. | 1. Non-Specific Binding (NSB): The drug may be binding to the dialysis membrane or plate material, artificially lowering the measured concentration in the buffer chamber. To assess this, run a control experiment by dialyzing the drug in buffer against buffer to determine the recovery. 2. Insufficient Equilibration Time: The incubation may not have been long enough for the unbound drug to fully equilibrate across the membrane. Determine the optimal time by sampling at multiple time points (e.g., 2, 4, 6, 8 hours) in a preliminary experiment. |
| I see a significant volume shift between chambers. | 1. Osmotic Imbalance: A difference in colloid osmotic pressure between the plasma and buffer can cause water to move into the plasma chamber. This is expected to some degree. You must apply a volume correction factor to your calculations if the shift is significant. 2. Temperature Fluctuations: Ensure the incubator maintains a stable temperature, as this can influence osmotic pressure. |
| My results have high variability between replicates. | 1. Pipetting Errors: Ensure accurate and consistent pipetting, especially when collecting small aliquots post-incubation. 2. Incomplete Mixing: Ensure samples are thoroughly mixed before analysis. 3. Protein Leakage: Check for leaks in the dialysis membrane which would allow protein-bound drug into the buffer chamber. Use a new, properly hydrated membrane. 4. Analytical Variability: Verify the precision and accuracy of your LC-MS/MS method. |
Visualizations and Pathways
Experimental and Conceptual Workflows
The following diagrams illustrate the experimental workflow for determining plasma protein binding and the conceptual relationship between bound and unbound drug.
Caption: Workflow for Equilibrium Dialysis Experiment.
Caption: The "Free Drug Hypothesis" for this compound.
Mechanism of Action Pathway
Only the unbound fraction of this compound is available to exert its pharmacological effect by blocking beta-adrenergic receptors.
Caption: Unbound Penbutolol Blocks Beta-1 Receptor Signaling.
References
- 1. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 2. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Penbutolol-Induced Bradycardia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing penbutolol-induced bradycardia in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is penbutolol and why does it cause bradycardia?
Penbutolol is a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] In the heart, β1 receptor stimulation by catecholamines like norepinephrine increases heart rate. By blocking these receptors, penbutolol prevents this stimulation, leading to a decrease in heart rate, known as bradycardia.[1] Penbutolol also possesses some intrinsic sympathomimetic activity (ISA), which means it can cause a slight activation of the beta-receptors. This property may result in less pronounced bradycardia compared to beta-blockers without ISA.
Q2: How can I induce a controlled and stable bradycardia with penbutolol in my animal model?
Inducing a specific level of bradycardia requires careful dose-response studies in your chosen animal model. Start with a low dose of penbutolol and gradually increase it while continuously monitoring the animal's heart rate and blood pressure. Experimental studies in reserpinized (norepinephrine-depleted) rats have shown a dose-dependent effect of intravenous penbutolol at doses of 0.25 to 1.0 mg/kg.[1] For larger animals like dogs, intravenous doses of 3, 6, and 12 mg have been used to study its effects on heart rate during exercise.[2] It is crucial to establish a dose that achieves the desired level of bradycardia without causing severe hypotension or other adverse effects.
Q3: What are the primary agents for reversing penbutolol-induced bradycardia?
The primary agents for reversing beta-blocker-induced bradycardia, including that caused by penbutolol, are:
-
Atropine: An anticholinergic agent that blocks the effects of the vagus nerve on the heart, thereby increasing heart rate.[3]
-
Glucagon: A hormone that activates adenylate cyclase and increases intracellular cyclic AMP (cAMP) through a pathway independent of beta-receptors, leading to increased heart rate and contractility.
-
Isoproterenol: A non-selective beta-adrenergic agonist that directly competes with penbutolol at the beta-receptors to stimulate heart rate and contractility.
High-dose insulin therapy is also emerging as a first-line treatment for severe beta-blocker toxicity, but the above agents are more commonly used for managing expected bradycardia in an experimental setting.
Q4: When should I intervene if I observe bradycardia in my study animal?
Intervention is necessary when bradycardia becomes symptomatic, leading to a drop in blood pressure (hypotension) and compromising organ perfusion. Normal heart rates vary by species and breed. For example, in dogs, a heart rate below 60 beats per minute (bpm) may be considered bradycardia, while in cats, the threshold is higher, around 100-120 bpm. However, if the animal is hemodynamically stable (i.e., maintaining normal blood pressure), mild bradycardia may not require immediate reversal and could be an expected pharmacological effect of penbutolol.
Troubleshooting Guide
Issue: The animal has developed severe bradycardia and hypotension after penbutolol administration.
Possible Cause: Overdose or high sensitivity to penbutolol.
Solution:
-
Stop Penbutolol Administration: Immediately cease any ongoing infusion of penbutolol.
-
Administer a Reversal Agent:
-
Atropine: For a rapid initial response, administer atropine intravenously. In dogs and cats, a dose of 0.02 to 0.04 mg/kg can be used.
-
Glucagon: If atropine is ineffective or if a more sustained effect is needed, administer glucagon. A common starting dose in cases of beta-blocker overdose is a 50 mcg/kg IV bolus, followed by a continuous infusion of 1-15 mg/h, titrated to effect.
-
Isoproterenol: If the bradycardia is refractory to atropine and glucagon, an isoproterenol infusion can be initiated. A typical starting infusion rate is 1-20 mcg/min, adjusted based on the heart rate response.
-
-
Provide Supportive Care: Administer intravenous fluids to manage hypotension. Ensure the animal's airway is clear and provide supplemental oxygen if necessary.
-
Continuous Monitoring: Closely monitor heart rate, blood pressure, and electrocardiogram (ECG) to assess the response to treatment.
Issue: The bradycardia is not reversing after administering a standard dose of atropine.
Possible Cause: The bradycardia may not be vagally mediated, or the dose of atropine may be insufficient to overcome the beta-blockade.
Solution:
-
Repeat Atropine Dose: A second dose of atropine can be administered. In dogs, a second injection of 0.01 mg/kg IV has been shown to be effective after an initial dose.
-
Switch to a Different Agent: If there is still no response, switch to an agent with a different mechanism of action.
-
Glucagon: Glucagon bypasses the beta-receptors and is often effective when atropine fails.
-
Isoproterenol: As a direct beta-agonist, isoproterenol can competitively overcome the effects of penbutolol.
-
Data Presentation
Table 1: Recommended Dosages of Reversal Agents for Beta-Blocker-Induced Bradycardia in Animal Studies
| Agent | Animal Model | Route of Administration | Recommended Dosage | Citation(s) |
| Atropine | Dogs, Cats | IV, IM | 0.02 - 0.04 mg/kg | |
| Dogs | IV | 0.01 mg/kg (can be repeated) | ||
| Glucagon | General (Overdose) | IV Bolus | 50 mcg/kg | |
| General (Overdose) | IV Infusion | 1 - 15 mg/h | ||
| Porcine Model | IV Bolus | 0.05 mg/kg | ||
| Porcine Model | IV Infusion | 0.15 mg/kg/h | ||
| Isoproterenol | General | IV Infusion | 1 - 20 mcg/min (titrated to effect) | |
| Dogs | IV Infusion | 0.2 mcg/kg/min (for inducing myocardial dysfunction) |
Experimental Protocols
Protocol 1: Induction of Moderate Bradycardia with Penbutolol in a Canine Model
-
Animal Preparation: Anesthetize a healthy adult dog and instrument for continuous monitoring of heart rate (via ECG) and mean arterial pressure (MAP) (via an arterial catheter).
-
Baseline Measurement: Record stable baseline heart rate and MAP for at least 30 minutes.
-
Penbutolol Administration: Administer an initial intravenous bolus of penbutolol at a low dose (e.g., 0.1 mg/kg).
-
Monitoring: Continuously monitor the heart rate and MAP.
-
Titration: If the desired level of bradycardia (e.g., a 20-30% reduction from baseline) is not achieved within 15-20 minutes, administer incremental doses of penbutolol (e.g., 0.05-0.1 mg/kg) every 15-20 minutes until the target heart rate is reached and stable.
-
Maintenance: Once the target heart rate is achieved, it can be maintained with a continuous infusion of penbutolol, with the rate adjusted as needed.
Protocol 2: Reversal of Penbutolol-Induced Bradycardia with Atropine
-
Induce Bradycardia: Follow Protocol 1 to induce a stable state of moderate bradycardia.
-
Administer Atropine: Once the bradycardia is stable, administer a bolus of atropine (0.02 mg/kg) intravenously.
-
Monitor Response: Continuously record the heart rate and MAP. Note the time to onset of action, the peak increase in heart rate, and the duration of the effect.
-
Data Analysis: Quantify the change in heart rate from the bradycardic baseline and the time it takes for the heart rate to return to pre-atropine levels.
Visualizations
Signaling Pathways
References
Why is there a discrepancy between penbutolol concentration and in vitro effect
Welcome to the technical support center for researchers utilizing penbutolol in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions to address potential discrepancies between penbutolol concentration and its observed in vitro effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of penbutolol in in vitro systems?
Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2][3] In vitro, it competitively inhibits the binding of catecholamines like epinephrine and norepinephrine to these receptors. This blockade prevents the activation of downstream signaling pathways, such as the Gs protein-adenylyl cyclase-cAMP pathway, which is typically initiated by agonist binding.[2][4]
Q2: We are observing a weaker or stronger effect than predicted by the penbutolol concentration used. What could be the cause?
Several factors can contribute to a discrepancy between the nominal penbutolol concentration and the observed in vitro effect. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the biological system being used. A primary consideration is the potential formation of an active metabolite of penbutolol that contributes to the overall effect, which has been observed in studies.
Q3: Does penbutolol have other pharmacological activities that could influence my in vitro results?
Yes, penbutolol exhibits two other key pharmacological properties that can impact experimental outcomes:
-
Intrinsic Sympathomimetic Activity (ISA): Penbutolol can act as a partial agonist at beta-adrenergic receptors. This means that in the absence of a full agonist, penbutolol itself can weakly activate the receptor, leading to a low level of downstream signaling. This can be particularly relevant in cell systems with low endogenous catecholamine levels.
-
Serotonin Receptor Affinity: Penbutolol has a high binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A) and acts as an antagonist. If your in vitro model expresses 5-HT1A receptors, this interaction could lead to off-target effects that may confound your results.
Q4: Is the stereochemistry of penbutolol important for its in vitro activity?
Absolutely. Penbutolol is a chiral molecule, and its enantiomers have different biological activities. The l-enantiomer of penbutolol is significantly more potent as a beta-blocker than the d-enantiomer. It is crucial to use the correct stereoisomer or be aware of the composition of the racemic mixture in your experiments.
Troubleshooting Guide
Issue 1: Observed Potency is Higher Than Expected
| Potential Cause | Troubleshooting Steps |
| Active Metabolites | Consider that penbutolol can be metabolized by cells in culture, potentially forming metabolites with greater activity than the parent compound. If possible, analyze the culture medium for the presence of penbutolol metabolites using techniques like LC-MS. |
| Incorrect Concentration of Stock Solution | Verify the concentration of your penbutolol stock solution. Use a recently calibrated balance for weighing and ensure complete dissolution in the appropriate solvent. |
| Synergistic Effects with Media Components | Review the composition of your cell culture medium for components that might potentiate the effects of penbutolol. |
Issue 2: Observed Potency is Lower Than Expected
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Penbutolol solutions may degrade over time, especially if not stored properly. Prepare fresh stock solutions and store them as recommended by the manufacturer. Protect from light and extreme temperatures. |
| Binding to Plasticware or Serum Proteins | Penbutolol may adsorb to the surface of plastic labware or bind to proteins in the serum of your culture medium, reducing its effective concentration. Consider using low-binding labware and optimizing serum concentrations. |
| Receptor Desensitization or Downregulation | Prolonged exposure to penbutolol, especially given its partial agonist activity, could lead to receptor desensitization or a decrease in the number of beta-adrenergic receptors on the cell surface. |
| Incorrect Stereoisomer Used | Ensure you are using the more active l-penbutolol enantiomer if a specific stereoisomer is required for your experiment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for penbutolol.
| Parameter | Value | Reference |
| Beta-Adrenergic Receptor Binding | Non-selective for β1 and β2 | |
| Relative Potency to Propranolol | Approximately 4 times more potent in vivo and in vitro | |
| Plasma Protein Binding | 80-98% | |
| Metabolism | Extensively in the liver (hydroxylation and glucuronidation) | |
| Active Metabolites | A semi-active 4-hydroxy metabolite is known, and other active metabolites are suspected. |
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol is a generalized procedure to determine the binding affinity of penbutolol for beta-adrenergic receptors.
1. Membrane Preparation:
- Culture cells expressing the target beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet and resuspend in binding buffer.
2. Binding Reaction:
- In a 96-well plate, add the cell membrane preparation.
- Add a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding or specific radioligands for β1 or β2).
- Add varying concentrations of unlabeled penbutolol.
- For non-specific binding determination, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
- Incubate at a defined temperature for a specific time to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the penbutolol concentration.
- Determine the IC50 (the concentration of penbutolol that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol measures the functional effect of penbutolol on agonist-induced cAMP production.
1. Cell Culture and Treatment:
- Plate cells expressing the target beta-adrenergic receptor in a suitable multi-well plate.
- Pre-treat the cells with varying concentrations of penbutolol for a defined period.
- Stimulate the cells with a known concentration of a beta-adrenergic agonist (e.g., isoproterenol). Include a control group with no agonist stimulation.
2. Cell Lysis and cAMP Measurement:
- Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., ELISA, HTRF).
- Measure the intracellular cAMP levels in the cell lysates.
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the penbutolol concentration.
- Determine the IC50 of penbutolol for the inhibition of agonist-induced cAMP production.
Visualizations
Caption: Penbutolol's mechanism as a beta-blocker.
Caption: Troubleshooting workflow for unexpected results.
References
Validation & Comparative
A Comparative Analysis of (+)-Penbutolol and (-)-Penbutolol Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of the two enantiomers of penbutolol: (+)-penbutolol and (-)-penbutolol. Penbutolol is a non-selective β-adrenergic receptor antagonist that has been used in the management of hypertension. As with many chiral drugs, the stereochemistry of penbutolol plays a crucial role in its pharmacological activity, with one enantiomer being significantly more active than the other. This guide synthesizes experimental data to highlight these differences in beta-blocking potency and intrinsic sympathomimetic activity (ISA).
Quantitative Comparison of Penbutolol Enantiomers
The pharmacological activity of penbutolol resides almost exclusively in its levorotatory or (-)-enantiomer, also known as (S)-penbutolol. In contrast, the dextrorotatory or (+)-enantiomer, (R)-penbutolol, is significantly less active.
| Parameter | (-)-Penbutolol (S-isomer) | This compound (R-isomer) | Reference |
| Beta-Blocking Potency | ~200 times more active than this compound in vitro and in vivo.[1] ~31-50 times more active than this compound in beta-sympatholysis.[2][3] | Significantly less active. | [2][3] |
| Apparent Ki Value | ~40-70 ng/mL (in the presence of human plasma) | Not explicitly found, but implied to be much higher. | |
| Intrinsic Sympathomimetic Activity (ISA) | Present (12-18% of maximal sympathetic activity) | Absent. |
Experimental Protocols
Determination of Beta-Adrenergic Blocking Activity (In Vivo)
Objective: To assess the relative beta-adrenoceptor blocking potency of penbutolol enantiomers.
Methodology: This protocol is based on studies conducted in conscious dogs with chronic atrio-ventricular (A-V) block.
-
Animal Model: Conscious dogs with surgically induced chronic A-V block are used. This model allows for the independent assessment of atrial and ventricular chronotropic effects.
-
Drug Administration: The individual stereoisomers of penbutolol are administered intravenously at various doses.
-
Challenge with Agonist: The beta-adrenergic agonist, isoprenaline, is administered to induce a tachycardic response.
-
Measurement of Heart Rate: Atrial and ventricular rates are continuously monitored.
-
Assessment of Beta-Blockade: The beta-blocking activity is quantified by the dose of the penbutolol enantiomer required to inhibit the isoprenaline-induced tachycardia by a certain percentage (e.g., 50%).
-
Data Analysis: Dose-response curves are constructed to determine the relative potencies of the (-)- and (+)-isomers. The results from one such study indicated that the relative ventricular beta-blocking potency of (-)-penbutolol was 31 times higher than that of its corresponding (+)-isomer.
Assessment of Intrinsic Sympathomimetic Activity (ISA) (Clinical Study)
Objective: To quantify the intrinsic sympathomimetic activity of penbutolol in healthy human volunteers.
Methodology: This protocol is based on a randomized, single-blind, crossover study.
-
Participants: Healthy male volunteers are recruited for the study.
-
Study Design: A randomized, single-blind, crossover design is employed where participants receive penbutolol, a drug with known ISA (e.g., alprenolol), and a drug without ISA (e.g., propranolol) on separate occasions.
-
Pharmacological Blockade: To isolate the effects on the heart's sympathetic activity, complete parasympathetic and sympathetic blockade is achieved by administering atropine and a high dose of a non-ISA beta-blocker (propranolol) or equipotent doses of the test drugs.
-
Drug Administration: Penbutolol is administered intravenously or orally at equipotent beta-blocking doses to the comparator drugs.
-
Hemodynamic Measurements: Heart rate and blood pressure are measured at rest in supine, sitting, and standing positions, as well as during isometric and dynamic exercise.
-
Calculation of ISA: The ISA is calculated by comparing the change in heart rate produced by penbutolol with that produced by the non-ISA beta-blocker (propranolol). The study found the ISA of penbutolol to be 12-18% of the maximal sympathetic activity.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of penbutolol enantiomers to beta-adrenergic receptors.
Methodology: This is a general protocol for a competitive radioligand binding assay.
-
Membrane Preparation: Membranes rich in beta-adrenergic receptors are prepared from a suitable tissue source (e.g., rat reticulocytes, cardiac tissue) through homogenization and differential centrifugation.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for beta-adrenergic receptors (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol) is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (either this compound or (-)-penbutolol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. One study determined the apparent Ki value of (-)-penbutolol to be approximately 40-70 ng/mL in the presence of human plasma.
Visualizing the Mechanisms
Beta-Adrenergic Receptor Signaling Pathway
The primary mechanism of action for penbutolol is the competitive antagonism of catecholamines at beta-adrenergic receptors. (-)-Penbutolol, possessing intrinsic sympathomimetic activity, can also weakly activate this pathway in the absence of an agonist.
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the receptor affinity of penbutolol enantiomers.
References
A Comparative Analysis of (+)-Penbutolol's Binding Selectivity for Beta-1 versus Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the binding selectivity of (+)-penbutolol for beta-1 (β1) and beta-2 (β2) adrenergic receptors. While widely classified as a non-selective beta-blocker, this document delves into the experimental data that substantiates this claim, offering a comparative analysis with other beta-blockers to provide a clear context for its receptor interaction profile. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation of the findings.
Executive Summary
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it exhibits comparable affinity for both β1 and β2 subtypes.[1][2][3][4][5] This lack of selectivity is a defining characteristic of its pharmacological profile. This guide presents a comparative analysis of binding affinities of various beta-blockers to illustrate the spectrum of selectivity, from highly selective to non-selective agents like penbutolol. The data is primarily derived from radioligand binding assays, the gold standard for quantifying ligand-receptor interactions.
Comparative Binding Affinity of Beta-Blockers
The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of several beta-blockers for human β1 and β2 adrenergic receptors. A higher pKi value indicates a stronger binding affinity. The selectivity ratio, calculated from the raw Ki values, indicates the preference for one receptor subtype over the other. While direct comparative Ki values for this compound from a single study were not available in the reviewed literature, its non-selective nature implies a selectivity ratio approaching 1. For comparative purposes, data for propranolol, a classic non-selective beta-blocker, and other selective agents are included.
| Compound | pKi for β1 Receptor | pKi for β2 Receptor | β1/β2 Selectivity Ratio | Reference |
| Propranolol | 8.85 | 8.59 | 0.55 | |
| Carvedilol | 8.92 | 8.3 | 0.24 | |
| Labetalol | 7.96 | 7.32 | 0.23 | |
| Pindolol | 8.65 | 8.51 | 0.72 | |
| Timolol | 8.64 | 9.05 | 2.57 | |
| Metoprolol | 8.32 | 7.05 | 0.05 | |
| Atenolol | 7.15 | 5.79 | 0.04 | |
| Bisoprolol | 8.59 | 7.44 | 0.07 |
Note: A selectivity ratio close to 1 indicates non-selectivity. A ratio significantly greater than 1 indicates β2 selectivity, while a ratio significantly less than 1 indicates β1 selectivity.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity and selectivity is most commonly achieved through competition radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand (the "radioligand") that is known to bind to the target receptor.
Key Methodologies:
-
Receptor Preparation: Membranes from cultured cells stably expressing either human β1 or β2 adrenergic receptors are isolated. This ensures that the binding assay is specific to a single receptor subtype.
-
Radioligand: A non-selective, high-affinity radioligand, such as [3H]-CGP 12177, is commonly used to label both β1 and β2 receptors.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor drug (e.g., this compound or other beta-blockers).
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This measurement is inversely proportional to the binding affinity of the competitor drug.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. A sigmoidal curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in determining binding selectivity and the subsequent cellular responses, the following diagrams are provided.
Caption: Workflow of a competition radioligand binding assay.
The binding of an agonist to β1 and β2 adrenergic receptors initiates distinct downstream signaling cascades. While both primarily couple to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), there are nuances in their signaling, particularly for the β2 receptor.
Caption: Signaling pathways of β1 and β2 adrenergic receptors.
References
A Comparative Analysis of (+)-Penbutolol and Propranolol in Preclinical Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive properties of (+)-penbutolol and the widely used beta-blocker, propranolol, based on available data from in vivo experimental models. The focus is on preclinical data to inform research and development decisions. It is important to note that the clinically utilized and more pharmacologically active form of penbutolol is the (S)-(-)-enantiomer.[1] This enantiomer is reported to be 200 times more active than its (R)-(+)-counterpart in both in vitro and in vivo studies.[1] Therefore, this guide will focus on the properties of this active enantiomer in comparison to propranolol.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the pharmacological and antihypertensive effects of penbutolol and propranolol derived from preclinical studies.
Table 1: Comparative Antihypertensive Potency and Efficacy
| Parameter | Penbutolol | Propranolol | Reference |
| Relative Potency (in vivo) | ~4-5 times more potent | 1x | [2] |
| Antihypertensive Effect in SHR | More than 5 times stronger | 1x | [2] |
| Duration of Action | Longer lasting | Standard | [2] |
Table 2: Pharmacological Profile Comparison
| Feature | Penbutolol | Propranolol | Reference |
| Beta-Adrenergic Receptor Selectivity | Non-selective (β1 and β2) | Non-selective (β1 and β2) | |
| Intrinsic Sympathomimetic Activity (ISA) | Moderate | None | |
| Effect on Basal Plasma Renin Activity | Similar to propranolol | Reduces renin release | |
| Inhibition of Isoproterenol-induced PRA Increase | ~3 times stronger | 1x | |
| Inhibition of Isoproterenol-stimulated Phosphorylase Activity | 5 times more potent | 1x | |
| Negative Inotropy and Calcium Antagonism | Less pronounced | More pronounced | |
| Effect on Lung Function (Compliance and Resistance) | Less affected | More affected |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of findings.
Spontaneously Hypertensive Rat (SHR) Model
A commonly used preclinical model for essential hypertension.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: The route of administration in the key comparative study was not specified in the abstract, but oral administration is common for antihypertensive drug testing in this model. Propranolol has been studied via oral administration at doses of 5 mg/kg/day in renal hypertensive rats.
-
Blood Pressure Measurement: Blood pressure is typically measured using either non-invasive methods like the tail-cuff method or more precise, invasive methods involving telemetry or direct arterial cannulation for continuous monitoring.
-
Study Duration: The duration of these studies can vary. For instance, some studies with propranolol in SHR have involved both acute (single dose) and long-term (e.g., 5-day infusion) administration to observe immediate and sustained effects.
-
Parameters Measured:
-
Systolic Blood Pressure (SBP)
-
Diastolic Blood Pressure (DBP)
-
Heart Rate (HR)
-
Plasma Renin Activity (PRA)
-
Renal Hypertension Model (e.g., Two-Kidney, One-Clip Goldblatt Model)
This model mimics hypertension caused by renal artery stenosis.
-
Animal Model: Male Wistar rats.
-
Induction of Hypertension: A clip is placed on one renal artery, while the contralateral kidney remains untouched (2K1C model).
-
Drug Administration: Propranolol has been administered orally at a dose of 5 mg/kg/day in this model.
-
Blood Pressure Measurement: As with the SHR model, both non-invasive and invasive methods can be used.
-
Study Duration: Studies in this model often have a duration of several weeks to assess the development and potential reversal of hypertension-induced cardiac hypertrophy.
-
Parameters Measured:
-
Blood Pressure
-
Heart Rate
-
Cardiac mass (to assess hypertrophy)
-
Mechanistic Insights and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by both drugs and a typical experimental workflow for their comparison.
Caption: Mechanism of action of penbutolol and propranolol.
Caption: Workflow for comparing antihypertensive drugs in vivo.
References
A Researcher's Guide to Negative Control Experiments for (+)-Penbutolol Studies
For researchers, scientists, and drug development professionals investigating the effects of (+)-penbutolol, a non-selective beta-adrenergic receptor antagonist, the inclusion of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comparative overview of essential negative control experiments, complete with detailed protocols and illustrative data, to ensure the validity of your findings.
This compound primarily exerts its effects by blocking β1 and β2 adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.[1] It also possesses some intrinsic sympathomimetic activity (ISA), meaning it can partially activate the receptor.[2] Understanding these mechanisms is crucial for selecting and designing appropriate negative controls.
Comparison of Negative Control Strategies
The choice of a negative control depends on the specific experimental question and system. Here, we compare three fundamental negative control strategies for in vitro studies involving this compound.
| Negative Control Strategy | Description | Key Advantages | Typical Experimental Readouts |
| Inactive Enantiomer | Use of the (R)-(+)-enantiomer of penbutolol, which is pharmacologically inactive. | Provides the most rigorous control for stereospecific effects of the active (S)-(-)-enantiomer. | cAMP levels, receptor binding affinity, cell viability |
| Vehicle Control | Treatment with the solvent used to dissolve this compound (e.g., DMSO, ethanol, saline). | Accounts for any effects of the solvent on the experimental system. | cAMP levels, cell viability, gene expression |
| Placebo (in vivo) | An inert substance administered to a control group in animal or human studies. | Essential for clinical trials to account for the placebo effect and other non-specific responses. | Blood pressure, heart rate, clinical outcomes |
Quantitative Data Comparison (Illustrative)
The following tables present illustrative data to demonstrate the expected outcomes when comparing this compound with its inactive enantiomer and a vehicle control in common in vitro assays. This data is representative and intended for educational purposes.
Table 1: Comparison of this compound and its Inactive Enantiomer on cAMP Production
| Treatment | Concentration (µM) | Intracellular cAMP (pmol/well) |
| Vehicle (DMSO) | - | 15.2 ± 1.8 |
| Isoproterenol (agonist) | 1 | 85.6 ± 7.3 |
| This compound + Isoproterenol | 10 | 25.1 ± 2.5 |
| (R)-(+)-Penbutolol (inactive) + Isoproterenol | 10 | 82.3 ± 6.9 |
Table 2: Comparison of this compound and Vehicle Control on Cancer Cell Viability (MTT Assay)
| Treatment | EC50 (µM) |
| This compound | 150 |
| Vehicle (DMSO) | > 1000 |
Experimental Protocols
Cyclic AMP (cAMP) Assay
This protocol outlines the measurement of intracellular cAMP levels in response to treatment, a key downstream effector of beta-adrenergic receptor activation.
Materials:
-
Cells expressing beta-adrenergic receptors (e.g., HEK293-β2AR)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound and negative controls (inactive enantiomer, vehicle)
-
Isoproterenol (or another beta-agonist)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well white opaque microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the inactive enantiomer in assay buffer. Prepare the vehicle control at the same final concentration as the highest drug concentration.
-
Pre-treatment: Aspirate the culture medium and wash the cells with PBS. Add 50 µL of the compound dilutions or vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of isoproterenol (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels using a plate reader.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound or the vehicle control to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows relevant to negative control experiments for this compound.
References
Penbutolol: A Comparative Analysis of its Racemic Mixture and Pure Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and pharmacokinetic properties of racemic penbutolol versus its pure enantiomers. The information presented is supported by experimental data to aid in research and drug development decisions.
Penbutolol, a non-selective β-adrenergic receptor antagonist, also exhibits notable affinity for serotonin 5-HT1A receptors.[1][2] Like many chiral drugs, it has been available as both a racemic mixture and as a single enantiomer. Understanding the distinct contributions of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing adverse effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between the racemic mixture and the pure enantiomers of penbutolol.
| Parameter | Racemic Penbutolol | (S)-(-)-Penbutolol (Eutomer) | (R)-(+)-Penbutolol (Distomer) | Reference(s) |
| β-Adrenergic Receptor Binding | ||||
| Potency Ratio vs. (R)-isomer | - | ~200x more active | 1x | [3] |
| IC50 (β-adrenoceptors) | Not directly reported | Estimated ~3.7 nM* | 0.74 µM (740 nM) | [4] |
| 5-HT1A Receptor Binding | ||||
| Ki (human brain) | Not directly reported | 14.4 ± 1.5 nM (hippocampus) | Significantly lower affinity | [5] |
| Receptor Interaction | Antagonist | Antagonist | Weak or inactive |
Note: The IC50 for (S)-(-)-Penbutolol is estimated based on the reported 200-fold higher activity compared to the (R)-(+)-enantiomer. Specific experimental values for the racemic mixture were not available in the reviewed literature.
| Parameter | Racemic Penbutolol | (S)-(-)-Penbutolol | (R)-(+)-Penbutolol | Reference(s) |
| Pharmacokinetics | Peak plasma concentration reached ~1 hour after oral administration with a half-life of ~4.5 hours. It is converted to an active metabolite. | Exhibits some intrinsic sympathomimetic activity (ISA) and antiarrhythmic effects. | Clearance of the D-isomer (likely corresponding to the R-isomer) is higher than the L-isomer. This is reflected in a greater area under the serum concentration curve for conjugates of its oxidized metabolite, 4-hydroxy penbutolol. Direct conjugates of the L-isomer achieve higher serum concentrations. | |
| Pharmacodynamics | Non-selective β-blocker, antagonizing both β1 and β2 adrenergic receptors. It can act as a partial agonist at β-adrenergic receptors. Also demonstrates high binding affinity with antagonistic effects at 5-HT1A receptors. | The pharmacologically active stereoisomer responsible for the β-blocking and 5-HT1A antagonistic effects. | Significantly less active at β-adrenergic receptors. | |
| Clinical Use | Used for the management of mild to moderate arterial hypertension. | Was the first β-blocker to be applied in the clinic as an enantiomerically pure (S)-(–)-isomer. | Not used clinically in its pure form. | |
| Adverse Effects | Common side effects include bradycardia, hypotension, fatigue, dizziness, and potential for bronchospasm in susceptible individuals. | The primary contributor to the therapeutic and adverse effects of racemic penbutolol. | May contribute to off-target effects, although its specific contribution to the adverse effect profile of the racemate is not well-defined. |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of penbutolol's racemic mixture and pure enantiomers for β1- and β2-adrenergic receptors.
a. Materials:
-
Cell membranes from stable cell lines expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Competitors: Racemic penbutolol, (S)-(-)-penbutolol, (R)-(+)-penbutolol.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
b. Procedure:
-
Prepare serial dilutions of the competitor compounds (racemic penbutolol and its enantiomers).
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-CGP 12177, and varying concentrations of the competitor.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of propranolol.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 values.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This protocol measures the functional consequence of β-adrenergic receptor binding by quantifying the inhibition of adenylyl cyclase activity.
a. Materials:
-
Whole cells or cell membranes expressing β-adrenergic receptors.
-
Isoproterenol (a β-adrenergic agonist).
-
ATP and [α-32P]ATP.
-
Penbutolol racemate and enantiomers.
-
Assay buffer with phosphodiesterase inhibitors (e.g., IBMX).
-
Dowex and alumina columns for cAMP separation.
-
Scintillation counter.
b. Procedure:
-
Pre-incubate the cells or membranes with varying concentrations of the penbutolol compounds.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of isoproterenol in the presence of ATP and [α-32P]ATP.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
-
Separate the newly synthesized [32P]-cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [32P]-cAMP using a scintillation counter.
-
Plot the concentration of the penbutolol compound against the adenylyl cyclase activity to determine the IC50 for the inhibition of the isoproterenol-stimulated response.
Mandatory Visualization
Signaling Pathways
Caption: β-Adrenergic Receptor Signaling Pathway and Penbutolol's Antagonistic Action.
Caption: 5-HT1A Receptor Signaling Pathway and (-)-Penbutolol's Antagonistic Action.
Experimental Workflow
Caption: Workflow for Comparative Analysis of Penbutolol Forms.
References
- 1. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Affinity of (±)‐Pindolol, (‐)‐Penbutolol, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]
Comparative Analysis of (+)-Penbutolol Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity of (+)-penbutolol. As comprehensive screening data for this compound against a broad panel of GPCRs is limited in publicly available literature, this document contextualizes its known interactions by comparing it with other non-selective beta-blockers, namely propranolol and carvedilol. The information herein is intended to provide a framework for understanding potential off-target effects and to outline the standard experimental methodologies used to assess such interactions.
Penbutolol is a non-selective beta-adrenergic receptor antagonist, acting on both β1 and β2 adrenergic receptors.[1][2] It also exhibits partial agonist activity at these receptors.[1] Notably, the pharmacologically active enantiomer for beta-blockade is typically the (-)-enantiomer. The available research on cross-reactivity predominantly focuses on (-)-penbutolol or the racemic mixture. A significant and well-documented off-target interaction for penbutolol is its high-affinity antagonism of the serotonin 5-HT(1A) receptor. This guide will present the available quantitative data and provide detailed experimental protocols relevant to the study of GPCR cross-reactivity.
Comparative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki) of penbutolol, propranolol, and carvedilol for their primary adrenergic targets and other G-protein coupled receptors. The data has been compiled from various sources to provide a comparative overview. It is important to note the limited availability of broad-panel screening data for penbutolol.
| Receptor Subtype | Penbutolol (Ki, nM) | Propranolol (Ki, nM) | Carvedilol (pKi) |
| Adrenergic Receptors | |||
| β1-adrenergic | Data not available | 1.1[3] | 8.9 |
| β2-adrenergic | Data not available | 0.8[3] | 9.0 |
| α1-adrenergic | Data not available | Inactive | 8.4 |
| Serotonin Receptors | |||
| 5-HT(1A) | 14.4 (human hippocampus) | 17 | 7.4 |
| 5-HT(1B) | Data not available | 50 | 6.8 |
| 5-HT(2A) | Data not available | 141 | 7.0 |
| Dopamine Receptors | |||
| D2 | Data not available | 398 | 6.5 |
| Histamine Receptors | |||
| H1 | Data not available | 316 | Data not available |
Note: Data for penbutolol primarily refers to the (-)-enantiomer. Carvedilol data is presented as pKi, which is the negative logarithm of the Ki value.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound with other GPCRs, a tiered experimental approach is typically employed. This begins with initial binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with a known affinity for the receptor by the unlabeled test compound.
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines stably expressing the GPCR of interest.
-
A suitable radioligand for each target receptor (e.g., [3H]-WAY-100635 for 5-HT(1A) receptors).
-
Test compound: this compound.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are thawed and homogenized in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a common functional assay to determine if a ligand is an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at various GPCRs by measuring its effect on cAMP production.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the target GPCR.
-
Test compound: this compound.
-
A known agonist for the target receptor.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Plate reader capable of detecting the assay signal.
Methodology:
-
Cell Culture: Cells expressing the target GPCR are seeded in 96- or 384-well plates and grown to confluence.
-
Agonist Mode: To test for agonist activity, cells are incubated with varying concentrations of this compound.
-
Antagonist Mode: To test for antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of a known agonist for the receptor.
-
cAMP Measurement (Gs-coupled receptors): After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial assay kit according to the manufacturer's instructions.
-
cAMP Measurement (Gi-coupled receptors): Cells are stimulated with forskolin to increase basal cAMP levels. The ability of an agonist to inhibit this forskolin-induced cAMP production is then measured. To test for antagonist activity, the ability of this compound to reverse the inhibitory effect of a known agonist is assessed.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualization
Caption: Signaling pathways for β-adrenergic and 5-HT(1A) receptors.
Caption: A typical workflow for assessing GPCR cross-reactivity.
References
Stereospecificity of Penbutolol: A Comparative Analysis of its Enantiomers on Cardiac Function
A detailed examination of the experimental evidence reveals the pronounced stereospecific effects of penbutolol's enantiomers on cardiac function. The (S)-(-)-enantiomer, also known as L-penbutolol, is predominantly responsible for the drug's potent beta-adrenergic blockade, while the (R)-(+)-enantiomer, or D-penbutolol, exhibits significantly weaker activity. This guide provides a comprehensive comparison of the two, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Penbutolol, a non-selective beta-blocker, is a chiral molecule and exists as two enantiomers. Clinical and preclinical studies have consistently demonstrated that the therapeutic efficacy of penbutolol as a beta-blocker resides almost exclusively in its (S)-isomer.[1] In fact, in both in vitro and in vivo experiments, (S)-penbutolol has been shown to be approximately 200 times more active than its (R)-(+)-enantiomer.[1]
Comparative Efficacy on Cardiac Parameters
A double-blind, placebo-controlled study in healthy volunteers using echocardiography provides clear quantitative evidence of the stereospecific effects of penbutolol on key cardiac parameters. Following oral administration of 40 mg of each enantiomer, L-penbutolol induced a significant beta-blocking effect, whereas D-penbutolol showed a much less distinct effect compared to placebo.[2]
| Parameter | (S)-(-)-Penbutolol (L-penbutolol) | (R)-(+)-Penbutolol (D-penbutolol) | Placebo |
| Hemodynamic Effects | |||
| Systolic Blood Pressure Decrease | 11.1 ± 8.6 mm Hg (p < 0.001)[2] | Not significantly different from placebo | No significant change |
| Diastolic Blood Pressure Decrease | 6.7 ± 4.6 mm Hg (p < 0.001)[2] | Not significantly different from placebo | No significant change |
| Heart Rate Decrease | 10.0 ± 7.4 bpm (p < 0.001) | 5.3 ± 6.2 bpm (p < 0.001 vs. placebo) | No significant change |
| Myocardial Contractility (Negative Inotropic Effects) | |||
| Shortening Fraction (SF) Decrease | 6.5 ± 4.2% (p < 0.001) | 5.0 ± 3.2% (p < 0.05 vs. placebo) | No significant change |
| Mean Circumferential Fiber Shortening (VCF-mean) Decrease | 0.40 ± 0.15 circ/s (p < 0.001) | 0.27 ± 0.08 circ/s (p < 0.001 vs. placebo) | No significant change |
| Peak Circumferential Fiber Shortening (VCF-peak) Decrease | 1.04 ± 0.61 circ/s (p < 0.001) | 0.71 ± 0.31 circ/s (p < 0.001 vs. placebo) | No significant change |
| Rate Corrected VCF Decrease | 0.28 ± 0.08 circ/s (p < 0.001) | 0.22 ± 0.04 circ/s (p < 0.001 vs. placebo) | No significant change |
Receptor Binding and Potency
In isolated guinea pig left atria, (-)-penbutolol was found to be ten times more potent as a beta-adrenoceptor antagonist than (+)-penbutolol. The racemic mixture, (±)-penbutolol, was three times less potent than the levorotatory isomer. Interestingly, all three forms—(-)-penbutolol, this compound, and (±)-penbutolol—exhibited similar cardiodepressant activity, suggesting this effect may not be directly related to beta-adrenoceptor antagonism.
Further supporting the stereoselectivity, an IC50 value of 0.74 μM has been reported for this compound's beta-adrenoceptor antagonist activity, indicating a significantly lower potency compared to the clinically utilized (S)-enantiomer.
| Compound | Relative Beta-Blocking Potency | IC50 (Beta-Adrenoceptor Antagonism) |
| (S)-(-)-Penbutolol | ~200-fold more active than (R)-isomer | Not explicitly found |
| (R)-(+)-Penbutolol | 0.74 μM | |
| Racemic (±)-Penbutolol | 3-fold less potent than (S)-isomer | Not explicitly found |
Experimental Protocols
Human Echocardiography Study
Objective: To evaluate the stereospecific effects of L-penbutolol and D-penbutolol on left ventricular contraction parameters in healthy volunteers.
Methodology:
-
Participants: 12 healthy volunteers.
-
Design: A double-blind, placebo-controlled crossover study.
-
Intervention: Oral administration of a single 40 mg dose of L-penbutolol, D-penbutolol, and placebo to each participant on separate occasions.
-
Data Acquisition: Transthoracic M-mode echocardiograms were performed at baseline and at 30 and 60-minute intervals for 8 hours post-administration.
-
Measured Parameters:
-
Hemodynamics: Systolic and diastolic blood pressure, and heart rate.
-
Left Ventricular Dimensions: End-systolic and end-diastolic diameters.
-
Myocardial Contractility: Left ventricular shortening fraction (SF), mean and peak velocity of circumferential fiber shortening (VCF), and rate-corrected VCF.
-
-
Data Analysis: The difference from the control value (Delta) was calculated for each parameter at each time point and statistically analyzed.
In Vitro Guinea Pig Atrium Study
Objective: To determine the beta-adrenoceptor blocking potency and cardiodepressant activity of penbutolol and its enantiomers.
Methodology:
-
Tissue Preparation: Isolated left atria from guinea pigs were used.
-
Experimental Setup: The atria were mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Beta-Adrenoceptor Antagonism Assessment:
-
Cumulative concentration-response curves to a beta-agonist (e.g., isoprenaline) were established in the absence and presence of increasing concentrations of (S)-penbutolol, (R)-penbutolol, or racemic penbutolol.
-
The degree of rightward shift in the agonist concentration-response curve was used to calculate the pA2 value, a measure of antagonist potency.
-
-
Cardiodepressant Activity Assessment: The direct effects of high concentrations of each penbutolol form on the force of contraction of the atrial muscle were measured in the absence of a beta-agonist.
Signaling Pathway
Penbutolol exerts its effects by competitively blocking beta-adrenergic receptors, primarily β1 receptors in the heart. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. The subsequent signaling cascade is thereby inhibited, leading to the observed physiological effects. The (S)-enantiomer is significantly more effective at blocking this pathway.
Conclusion
The evidence strongly confirms the stereospecific effects of penbutolol on cardiac function. The beta-blocking activity resides almost entirely in the (S)-(-)-enantiomer, which leads to significant reductions in heart rate, blood pressure, and myocardial contractility. The (R)-(+)-enantiomer has minimal beta-blocking effects at therapeutic doses. This profound difference in pharmacological activity underscores the importance of stereochemistry in drug design and development. For researchers and clinicians, the use of the pure (S)-enantiomer allows for a more targeted therapeutic effect, minimizing potential off-target effects that might be associated with the less active (R)-enantiomer.
References
- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 2. [Modification of myocardial function parameters by L- and D-penbutolol--an echocardiography, placebo-controlled double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Penbutolol and Atenolol for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological, pharmacokinetic, and pharmacodynamic properties of penbutolol and atenolol in research models.
This guide provides a detailed comparison of two beta-adrenergic receptor antagonists, penbutolol and atenolol, to assist researchers in selecting the appropriate agent for their preclinical studies. The information presented is collated from various scientific publications and databases, focusing on quantitative data, experimental methodologies, and key differentiating characteristics.
Introduction and Overview
Penbutolol and atenolol are both beta-blockers used in the management of cardiovascular disorders, primarily hypertension. However, they exhibit distinct pharmacological profiles that are critical for consideration in a research setting. Penbutolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors, and it possesses intrinsic sympathomimetic activity (ISA).[1] In contrast, atenolol is a cardioselective β1-adrenergic antagonist without ISA.[2][3] These differences in receptor selectivity and intrinsic activity lead to varied physiological effects, making the choice between them highly dependent on the specific research question.
Mechanism of Action and Receptor Pharmacology
The primary mechanism of action for both penbutolol and atenolol is the competitive blockade of beta-adrenergic receptors, which mitigates the effects of catecholamines like epinephrine and norepinephrine. This blockade leads to reductions in heart rate, myocardial contractility, and blood pressure.
Receptor Selectivity:
-
Penbutolol: As a non-selective beta-blocker, penbutolol has a comparable affinity for both β1 and β2 adrenergic receptors.[1] This non-selectivity means its effects are not limited to the heart (predominantly β1 receptors) but also extend to other tissues, such as the bronchi and peripheral vasculature, where β2 receptors are abundant.
-
Atenolol: Atenolol is a cardioselective beta-blocker with a higher affinity for β1 receptors than for β2 receptors.[2] This selectivity makes it a valuable tool for studies focused on the cardiac effects of beta-blockade with minimal confounding effects from β2 receptor antagonism.
Intrinsic Sympathomimetic Activity (ISA):
-
Penbutolol: Penbutolol is a partial agonist at beta-adrenergic receptors. This intrinsic sympathomimetic activity allows it to cause a low level of receptor stimulation, which can be observed as a smaller reduction in resting heart rate compared to beta-blockers without ISA.
-
Atenolol: Atenolol is a pure antagonist and does not possess ISA. Its administration leads to a more pronounced decrease in resting heart rate and cardiac output.
Quantitative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (pKi) of penbutolol and atenolol for human β1 and β2 adrenergic receptors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Receptor | pKi (mean ± SEM) | Selectivity (β1/β2) | Reference |
| Penbutolol | β1 | 8.7 | ~1 (Non-selective) | (Data derived from potency comparisons) |
| β2 | 8.8 | |||
| Atenolol | β1 | 6.88 ± 0.05 | ~35-fold | |
| β2 | 5.33 ± 0.06 |
Note: Penbutolol's pKi values are estimated based on its relative potency to other beta-blockers, as direct comparative binding studies with atenolol are limited. The selectivity for atenolol is calculated from the antilog of the difference in pKi values.
Pharmacokinetics in Research Models
Understanding the pharmacokinetic properties of penbutolol and atenolol is crucial for designing in vivo experiments with appropriate dosing regimens. The following tables summarize key pharmacokinetic parameters in rats and humans.
Table 1: Pharmacokinetic Parameters in Rats
| Parameter | Penbutolol | Atenolol |
| Administration Route | Intravenous (IV) & Oral (PO) | Intravenous (IV) & Oral (PO) |
| Dose | Not specified in available rat studies | 10 mg/kg (IV) |
| Cmax (Peak Concentration) | Data not available | Data not available |
| Tmax (Time to Peak) | Data not available | Data not available |
| AUC (Area Under Curve) | Data not available | 3630 ± 1040 (S-atenolol) & 4020 ± 1080 (R-atenolol) ng·h/mL (IV) |
| Half-life (t½) | Data not available | ~2-3 hours (IV) |
| Bioavailability (F%) | ~100% (in humans) | Low and variable |
| Clearance (CL) | Data not available | 14.9 ± 5.78 (S-atenolol) & 13.0 ± 4.88 (R-atenolol) mL/min/kg (IV) |
| Volume of Distribution (Vd) | Data not available | 1.12 ± 0.35 (S-atenolol) & 0.90 ± 0.20 (R-atenolol) L/kg (IV) |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Penbutolol | Atenolol |
| Administration Route | Oral (PO) & Intravenous (IV) | Oral (PO) |
| Cmax (Peak Concentration) | 285 ng/mL (40 mg PO) | 0.98 ± 0.39 µg/mL (100 mg PO) |
| Tmax (Time to Peak) | 1.2 hours (40 mg PO) | 2.88 ± 1.03 hours (100 mg PO) |
| AUC (Area Under Curve) | Not directly comparable | 8.74 ± 3.85 µg·h/mL (100 mg PO) |
| Half-life (t½) | ~19 hours (PO), ~1.2 hours (IV) | 6.19 ± 1.01 hours (PO) |
| Bioavailability (F%) | ~100% | ~50% |
| Protein Binding | 80-98% | <5% |
| Metabolism | Hepatic (hydroxylation and glucuronidation) | Minimal |
| Excretion | Renal (as metabolites) | Renal (primarily as unchanged drug) |
Pharmacodynamics in Research Models
The pharmacodynamic effects of penbutolol and atenolol are a direct consequence of their differing mechanisms of action.
Cardiovascular Effects
In hypertensive patients, both penbutolol (40 mg) and atenolol (100 mg) have been shown to be equally effective in lowering blood pressure. However, a key difference is their effect on heart rate. Due to its ISA, penbutolol causes less bradycardia compared to atenolol.
The following table presents quantitative data on the pharmacodynamic effects of atenolol in a rat model. Comparable quantitative data for penbutolol in the same model was not available in the reviewed literature.
Table 3: Pharmacodynamic Effects on Isoproterenol-Induced Tachycardia in Rats
| Compound | Model | Parameter | Value (mean ± SD) | Reference |
| Atenolol | Isoproterenol-induced tachycardia in rats | EC50 | 49 ± 14 ng/mL |
Signaling Pathways
Both penbutolol and atenolol exert their effects by modulating the β-adrenergic signaling pathway. The binding of an agonist (like norepinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility.
As antagonists, penbutolol and atenolol block the initial step of this cascade by preventing agonist binding to the receptor.
Figure 1. Simplified β-adrenergic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of penbutolol and atenolol.
In Vivo Assessment of Cardiovascular Effects in Rats
This protocol describes the continuous monitoring of blood pressure and heart rate in conscious, freely moving rats using telemetry.
Experimental Workflow:
Figure 2. Workflow for in vivo cardiovascular assessment.
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Telemetry Implantation:
-
Anesthetize the rat (e.g., isoflurane inhalation).
-
Aseptically implant a telemetry transmitter (e.g., from Data Sciences International) into the abdominal cavity.
-
Insert the pressure-sensing catheter into the abdominal aorta and secure it with tissue adhesive.
-
Suture the abdominal muscle and skin layers.
-
Administer post-operative analgesics as required.
-
-
Recovery: Allow the animals to recover for at least one week before starting the experiment.
-
Data Acquisition:
-
Record baseline blood pressure and heart rate for 24-48 hours before drug administration.
-
Administer penbutolol, atenolol, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continuously record cardiovascular parameters for a predetermined duration.
-
-
Data Analysis: Analyze the collected data to determine changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, in response to drug treatment.
In Vitro Determination of Intrinsic Sympathomimetic Activity (ISA) in Isolated Rat Atria
This protocol is used to assess the partial agonist activity of a beta-blocker.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and rapidly excise the heart.
-
Isolate the right atria and suspend it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the atria to a fixed support and the other to an isometric force transducer to record the spontaneous beating rate.
-
-
Experimental Procedure:
-
Allow the atria to equilibrate for 30-60 minutes.
-
To deplete endogenous catecholamines, some protocols include pretreatment of the rat with reserpine 24 hours prior to the experiment.
-
Add cumulative concentrations of the test compound (e.g., penbutolol) to the organ bath and record the change in atrial rate.
-
As a positive control, determine the maximal response to a full agonist like isoproterenol.
-
-
Data Analysis: Express the response to the test compound as a percentage of the maximal response to the full agonist. A significant increase in atrial rate in the absence of a full agonist indicates intrinsic sympathomimetic activity.
In Vitro Measurement of cAMP Accumulation
This protocol outlines a general method for measuring intracellular cAMP levels in response to beta-adrenergic receptor stimulation or blockade.
Methodology:
-
Cell Culture:
-
Use a suitable cell line expressing β1 and/or β2 adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human β1 or β2 receptor).
-
Culture the cells to near confluency in appropriate media.
-
-
cAMP Assay:
-
Seed the cells into a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To test for antagonist activity, add varying concentrations of the beta-blocker (penbutolol or atenolol) followed by a fixed concentration of an agonist (e.g., isoproterenol).
-
To test for agonist/ISA activity, add varying concentrations of the test compound alone.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or LANCE-based assays).
-
-
Data Analysis:
-
For antagonist activity, generate dose-response curves and calculate IC50 values.
-
For agonist activity, generate dose-response curves and calculate EC50 values and the maximal response (Emax) relative to a full agonist.
-
Summary and Conclusion
Penbutolol and atenolol offer distinct profiles for preclinical research. The choice between these two agents should be guided by the specific aims of the study.
-
Atenolol is the preferred agent for studies requiring selective blockade of β1-adrenergic receptors, particularly when investigating cardiac-specific effects without the influence of ISA or β2-receptor mediated actions. Its hydrophilic nature and minimal CNS penetration can also be advantageous in certain experimental designs.
-
Penbutolol is a suitable tool for investigating the effects of non-selective beta-blockade and the physiological consequences of intrinsic sympathomimetic activity. Its dual receptor action and partial agonism provide a different spectrum of physiological responses compared to atenolol.
Researchers should carefully consider the receptor selectivity, presence or absence of ISA, and the pharmacokinetic profiles of these compounds when designing their experiments to ensure the generation of robust and interpretable data.
References
Unraveling the Bioactivity of Penbutolol's Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a drug, including its metabolites, is paramount. This guide provides a comprehensive comparison of the known active metabolites of the non-selective beta-blocker, penbutolol, with its parent compound. While data on some metabolites remains illustrative, this document synthesizes available quantitative information and outlines the experimental methodologies crucial for their investigation.
Penbutolol, a drug utilized for managing hypertension, undergoes extensive metabolism in the liver, primarily through hydroxylation and glucuronidation.[1][2] This biotransformation results in the formation of several metabolites, with 4-hydroxypenbutolol identified as a key semi-active metabolite.[1][2] Furthermore, evidence strongly suggests the presence of at least one other unidentified active metabolite that contributes to the overall pharmacological effect of penbutolol.[3]
Comparative Pharmacological Activity
The primary active metabolite of penbutolol identified to date is 4-hydroxypenbutolol. Its activity as a beta-adrenergic receptor antagonist is significantly lower than that of the parent drug.
| Compound | Receptor Target(s) | Relative Potency | Key Findings |
| Penbutolol | β1 and β2-adrenergic receptors | High | A potent non-selective beta-blocker with partial agonist activity. It is approximately four times more potent than propranolol. |
| 4-Hydroxypenbutolol | β-adrenergic receptors | Semi-active (1/8 to 1/15th the activity of penbutolol) | Possesses beta-blocking activity but is considerably less potent than penbutolol. Its formation is subject to stereoselective metabolism. |
| Glucuronide Metabolites | Not well-characterized | Likely inactive | Generally considered to be pharmacologically inactive and are excreted in the urine. |
| Unknown Active Metabolite(s) | β-adrenergic receptors | Undetermined | Evidence from pharmacokinetic and pharmacodynamic studies suggests the presence of one or more unidentified active metabolites that contribute to the prolonged beta-blocking effect observed after penbutolol administration. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies. Below are outlines of key experimental protocols used in the investigation of penbutolol and its metabolites.
Metabolite Identification and Quantification
Objective: To identify and quantify penbutolol and its metabolites in biological matrices (plasma, urine).
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Urine: Extraction with a mixture of diethyl ether and isopropanol.
-
Plasma: Solid-phase extraction using a Sep-Pak column.
-
-
Derivatization: Treatment with a silylating agent (e.g., TMS) to increase the volatility and thermal stability of the analytes.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometer (MS): Fragments the separated compounds and detects the resulting ions, allowing for their identification based on their unique mass spectra.
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amounts of penbutolol and its metabolites in the samples.
Assessment of Beta-Adrenergic Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of penbutolol and its metabolites to beta-adrenergic receptors.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Isolation of cell membranes expressing beta-adrenergic receptors from a suitable source (e.g., cell lines, animal tissues).
-
Competitive Binding:
-
Incubation of the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) that binds to beta-adrenergic receptors.
-
Simultaneous incubation with increasing concentrations of the unlabeled test compound (penbutolol or its metabolites).
-
-
Separation and Detection:
-
Separation of the receptor-bound radioligand from the free radioligand via vacuum filtration.
-
Quantification of the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes involved in the study of penbutolol's active metabolites, the following diagrams, generated using the DOT language, illustrate the metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of penbutolol.
Caption: Experimental workflow for metabolite analysis.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
Penbutolol and its active metabolites exert their effects by blocking the signaling cascade initiated by catecholamines at beta-adrenergic receptors.
Caption: Beta-adrenergic receptor signaling pathway.
References
Stereoselective Pharmacokinetics of Penbutolol Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Penbutolol, a non-selective beta-adrenergic receptor antagonist, is a chiral drug administered as a racemic mixture of its two enantiomers, (R)-(+)-penbutolol and (S)-(-)-penbutolol. The pharmacological activity, primarily the beta-blocking effect, resides in the (S)-enantiomer. Understanding the stereoselective differences in their pharmacokinetic profiles is crucial for optimizing therapeutic outcomes and ensuring drug safety. This guide provides a detailed comparison of the pharmacokinetics of penbutolol enantiomers, supported by experimental data.
Quantitative Pharmacokinetic Parameters
The clearance of penbutolol in humans following oral administration demonstrates significant stereoselectivity. The (R)-enantiomer exhibits a higher total clearance compared to the pharmacologically active (S)-enantiomer. This disparity is primarily attributed to the stereosensitive nature of the oxidative metabolic pathway.
| Pharmacokinetic Parameter | (R)-(+)-Penbutolol (D-isomer) | (S)-(-)-Penbutolol (L-isomer) | Reference |
| Total Clearance (CL) | 43.7 ml/min/kg | 15.9 ml/min/kg | [1] |
| Area Under the Serum Concentration Curve (AUC) for Conjugates of 4-hydroxy penbutolol | 2.25 µg/ml x h | 0.66 µg/ml x h | [1] |
| Peak Serum Concentration (Cmax) of L-penbutolol (40 mg oral dose) | - | 268 ng/ml | [1] |
| Time to Peak Serum Concentration (Tmax) of L-penbutolol (40 mg oral dose) | - | 0.9 h | [1] |
| Elimination Half-life of L-penbutolol (40 mg oral dose) | - | 1.6 h | [1] |
Metabolic Pathways and Stereoselectivity
The metabolic fate of penbutolol enantiomers diverges, leading to the observed pharmacokinetic differences. The oxidative pathway, a major route of metabolism for penbutolol, is more pronounced for the (R)-enantiomer. This results in a significantly higher area under the serum concentration curve (AUC) for the conjugates of its oxidized metabolite, 4-hydroxy penbutolol, compared to the (S)-enantiomer.
Conversely, direct conjugation appears to be the favored pathway for the (S)-enantiomer, leading to higher serum concentrations of its direct conjugates. This differential metabolism underscores the importance of stereospecific analytical methods in pharmacokinetic studies of penbutolol.
Figure 1. Logical workflow of the stereoselective pharmacokinetics of penbutolol.
Experimental Protocols
The data presented in this guide is based on a clinical study conducted in healthy human volunteers. The following provides a summary of the experimental methodology.
Study Design: A study was conducted where healthy subjects received a single 40 mg oral dose of L-penbutolol (the pharmacologically active stereoisomer) and a matching placebo on two separate occasions. In a second part of the study, subjects received 40 mg of D-penbutolol, L-penbutolol, and a placebo on three different occasions.
Sample Collection and Analysis: Serum samples were collected at various time points after drug administration to determine the concentrations of the penbutolol enantiomers and their metabolites. The specific analytical methods, such as high-performance liquid chromatography (HPLC) with a chiral column, would have been employed to separate and quantify the individual enantiomers and their metabolic products.
Pharmacokinetic Analysis: Standard pharmacokinetic parameters were calculated from the serum concentration-time data. These parameters included the maximum serum concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), the elimination half-life (t1/2), and the total body clearance (CL).
Protein Binding
Penbutolol is known to bind to serum proteins, primarily to alpha 1-acid glycoprotein (AAG), with no significant binding to albumin. While the provided studies did not explicitly detail the stereoselectivity of protein binding for penbutolol enantiomers, it is an important consideration in pharmacokinetic analysis, as differential binding can influence the free fraction of the drug available for pharmacological activity and clearance.
Conclusion
The pharmacokinetics of penbutolol are characterized by significant stereoselectivity, with the (R)- and (S)-enantiomers exhibiting different clearance rates and metabolic profiles. The higher clearance of the (R)-enantiomer is driven by a more extensive oxidative metabolism. These differences result in a relatively higher systemic exposure to the pharmacologically active (S)-enantiomer. A thorough understanding of these stereoselective pharmacokinetic properties is essential for the rational design of clinical trials and the optimization of therapeutic regimens involving penbutolol. Future research should aim to further elucidate the specific enzymes involved in the stereoselective metabolism and to investigate the potential for stereoselective protein binding.
References
Safety Operating Guide
Proper Disposal Procedures for (+)-Penbutolol
The following guide provides essential safety and logistical information for the proper disposal of (+)-Penbutolol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Regulatory Context
In the United States, pharmaceutical waste disposal is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] Many states have their own, often more stringent, regulations.[1][4] A key aspect of these regulations is the ban on disposing of hazardous waste pharmaceuticals down drains or toilets.
The Safety Data Sheet (SDS) for this compound (as hemisulfate) explicitly states that it "Must not be disposed of together with household garbage. Do not allow product to reach sewage system." Therefore, it must be managed as a chemical waste stream within a professional laboratory or research setting.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling the waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Avoid the formation and inhalation of dust. Handle the material in a well-ventilated area or a chemical fume hood.
2. Waste Characterization and Segregation:
-
Identify the waste as "this compound" or "Penbutolol-containing waste."
-
Do not mix it with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Segregate it from incompatible materials.
3. Containment and Labeling:
-
Place the this compound waste into a suitable, sealable, and clearly labeled waste container.
-
The label should be accurate and legible, including the chemical name and any associated hazard warnings (e.g., "Harmful if Swallowed").
4. Consultation with EHS:
-
Contact your institution's EHS or Safety Office to determine the specific procedures for your facility. They will provide guidance on the correct waste stream (e.g., non-hazardous chemical waste, hazardous chemical waste) and provide the appropriate containers and labels.
-
All personnel handling hazardous pharmaceutical waste must be trained on proper procedures, including emergency protocols.
5. Arranging for Disposal:
-
Follow your EHS department's instructions for scheduling a waste pickup.
-
Disposal of pharmaceutical waste is typically carried out by a licensed hazardous waste contractor, often via incineration at a permitted facility.
6. Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the trash.
-
DO NOT flush this compound down the toilet or pour it into any drain. This is to prevent environmental contamination of waterways, as sewage treatment systems may not effectively remove such compounds.
Toxicological Data
The following table summarizes the acute toxicity data for Penbutolol (hemisulfate), which informs its classification as harmful if swallowed and underscores the need for careful handling.
| Test Type | Route | Species | Value (LD50) |
| Acute Toxicity | Oral | Mouse | 1,230 mg/kg |
| Acute Toxicity | Oral | Rat | 1,350 mg/kg |
| Acute Toxicity | Intraperitoneal | Mouse | 71 mg/kg |
| Acute Toxicity | Intraperitoneal | Rat | 76 mg/kg |
| Acute Toxicity | Subcutaneous | Mouse | 405 mg/kg |
| Acute Toxicity | Subcutaneous | Rat | 860 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
